16-Oxohexadecanoic acid itself is primarily a synthetic intermediate. Its key value in research comes from its derivatives, which are used as specialized linkers in modern drug discovery.
| Derivative Name | CAS Number | Molecular Formula | Key Features & Research Applications |
|---|---|---|---|
| 16-Methoxy-16-oxohexadecanoic acid [1] | 18451-85-9 [1] | C₁₇H₃₂O₄ [1] | Also known as hexadecanedioic acid monomethyl ester. Used in custom peptide synthesis and pharmaceutical development [1]. |
| 16-(tert-Butoxy)-16-oxohexadecanoic acid [2] [3] | 843666-27-3 [2] [3] | C₂₀H₃₈O₄ [3] | A versatile PROTAC linker and non-cleavable ADC linker [3]. The terminal carboxylic acid reacts with amine groups to form stable amide bonds, while the protected hydroxyl group allows for further derivatization [2] [3]. |
The following diagram illustrates a synthetic route for a key derivative of 16-oxohexadecanoic acid, 16-(tert-Butoxy)-16-oxohexadecanoic acid, which is widely used as a linker in drug development:
Synthetic workflow for 16-(tert-Butoxy)-16-oxohexadecanoic acid [3]
Detailed Procedure:
The de novo (new) synthesis of palmitic acid occurs in the cytosol of cells, primarily in the liver, adipose tissue, and lactoming mammary glands [1]. The pathway transforms precursors into a 16-carbon saturated fatty acid through a multi-step process [2].
The table below summarizes the key prerequisites and stages:
| Aspect | Description |
|---|---|
| Primary Sites | Liver, kidney, adipose tissue, lactating mammary glands [2]. |
| Cellular Location | Cytosol [2]. |
| Key Prerequisites | Acetyl-CoA, NADPH, ATP [2]. |
| Key Enzymes | Acetyl-CoA Carboxylase (ACC), Fatty Acid Synthase (FASN) complex [1]. |
| Overall Reaction | 7 Acetyl-CoA + 7 CO₂ + 7 ATP + 14 NADPH + 14 H⁺ → Palmitate + 7 CO₂ + CoA + 14 NADP⁺ + 6 H₂O [2]. |
The process can be visualized in the following diagram, which outlines the main steps and locations:
Overview of the cellular pathway for de novo palmitate synthesis, showing the transition of key precursors from the mitochondria to the cytosol where chain elongation occurs. The FASN complex catalyzes a four-step repeating cycle (Condensation, Reduction, Dehydration, Reduction) to elongate the growing fatty acid chain by two carbons per cycle. This process repeats seven times to form the 16-carbon palmitate molecule [2].
While the biosynthesis of palmitate is well-established, studying its oxidized derivatives like 16-oxo-palmitate requires specialized experimental methods. The following table outlines key protocols from the search results that are relevant for investigating palmitate-derived metabolites:
| Method | Key Application | Example Protocol Summary |
|---|---|---|
| Stable Isotope Labeling & LC-ESI-MS/MS [3] | Tracing palmitate incorporation into complex lipids and metabolites. | Incubate cells with [U-¹³C]palmitate complexed with fatty-acid-free BSA. Extract lipids. Analyze via LC-ESI-MS/MS with Multiple Reaction Monitoring (MRM) to identify and quantify labeled species. |
| Lipidomic & Proteomic Analysis [4] | Mapping global changes in lipids and proteins in response to palmitate exposure. | Treat primary cells (e.g., human islets) with palmitate over time. Perform targeted lipidomics (for specific lipid classes) and untargeted proteomics on cell lysates. Integrate data sets to identify correlated pathways. |
| In Vitro Lipotoxicity Model [5] | Modeling metabolic stress induced by saturated fatty acids. | Treat cells (e.g., cardiomyocytes) with a defined concentration of palmitate (e.g., 350-550 µM) complexed with BSA for 24-48 hours. Assess outcomes like cell viability, lipid accumulation (Oil Red O staining), ROS production, and ATP levels. |
The absence of a defined pathway for this compound indicates a gap in current biochemical knowledge. Research in this area could be significant because:
The synthesis of 16-oxo-palmitate in biological systems occurs through a sequential oxidation process starting from palmitic acid. The following diagram illustrates this three-step pathway [1].
Enzymatic synthesis pathway of this compound
The table below provides details on the enzyme systems that catalyze each step of the pathway [1].
| Enzyme System | Substrate | Product | Cofactors | Cellular Location | Reaction Type |
|---|---|---|---|---|---|
| Cytochrome P450 omega-hydroxylase (CYP4A/CYP4F families) | Palmitic acid | 16-Hydroxypalmitic acid | NADPH, O₂ | Endoplasmic reticulum microsomes | Omega hydroxylation |
| Alcohol dehydrogenase (NAD⁺-dependent) | 16-Hydroxypalmitic acid | 16-Oxopalmitaldehyde | NAD⁺ | Microsomes/Cytoplasm | Alcohol oxidation |
| Fatty aldehyde dehydrogenase (ALDH3A2) | 16-Oxopalmitaldehyde | This compound | NAD⁺ | Endoplasmic reticulum/Peroxisomes | Aldehyde oxidation |
| Plant cytochrome P450 (CYP86A8, CYP94C1) | Palmitic acid | 16-Hydroxypalmitic acid | NADPH, O₂ | Plant microsomes | Omega hydroxylation |
While specific protocols for this compound are limited, successful enzymatic synthesis of similar fatty acid esters involves several key factors [2] [3] [4]:
While quantitative data specifically for 16-oxo-palmitate is not available in the search results, the tables below summarize key information about its precursor, palmitic acid, and the related palmitoleic acid, which are frequently studied in metabolic research.
| Fatty Acid | Systematic Name | Chemical Formula | PubChem CID | Key Structural Features |
|---|---|---|---|---|
| Palmitic Acid | Hexadecanoic acid | C₁₆H₃₂O₂ | 985 | 16-carbon saturated fatty acid [1] |
| Palmitoleic Acid | (9Z)-Hexadec-9-enoic acid | C₁₆H₃₀O₂ | 445638 | 16-carbon monounsaturated (ω-7) fatty acid [1] |
| This compound | 16-Oxohexadecanoic acid | C₁₆H₃₀O₃ | 15931626 | Oxidized derivative with a keto group at carbon 16 [2] |
| Fatty Acid | Key Biological Effects (from in vitro studies) | Research Context |
|---|---|---|
| Palmitoleic Acid | Increases lipolysis, fatty acid oxidation, oxygen consumption, and ATP content in white adipocytes; enhances mitochondrial function and energy expenditure [1]. | Studied as a "lipokine" for its role in metabolism and potential therapeutic applications [1]. |
| Palmitic Acid | Used as a common control in experiments; does not typically induce the metabolic enhancements seen with palmitoleic acid [1]. | Serves as a saturated fatty acid control in metabolic studies [1]. |
| This compound | Information not available in search results | Information not available in search results |
The following are established methodologies for studying fatty acid metabolism, which could be adapted for investigating this compound.
The following diagrams, generated using Graphviz, illustrate core concepts and experimental workflows based on the search results.
This diagram outlines the primary biochemical pathway for the de novo synthesis of palmitate, the precursor to this compound [4].
This chart visualizes a standard research approach for profiling the effects of a fatty acid like this compound in a cell model [1].
The following diagram illustrates the generalized pathway from palmitic acid to 16-oxo-palmitate and related cutin monomers, based on enzyme systems identified in the search results.
Diagram: Proposed enzymatic pathway for this compound synthesis and further oxidation. [1] [2] [3]
The table below details the enzyme systems involved in the sequential oxidation of palmitic acid, which can lead to the production of this compound.
| Enzyme System | Substrate | Product | Cofactors | Cellular Location | Reaction Type |
|---|---|---|---|---|---|
| Cytochrome P450 omega-hydroxylase (e.g., CYP86A, CYP94C families) | Palmitic Acid (16:0) | 16-Hydroxypalmitic Acid | NADPH, O₂ | Endoplasmic Reticulum | Omega Hydroxylation [2] [3] |
| Alcohol Dehydrogenase (NAD+-dependent) | 16-Hydroxypalmitic Acid | 16-Oxopalmitaldehyde | NAD+ | Microsomes/Cytoplasm | Alcohol Oxidation [2] |
| Fatty Aldehyde Dehydrogenase (ALDH3A2) | 16-Oxopalmitaldehyde | This compound | NAD+ | Endoplasmic Reticulum/Peroxisomes | Aldehyde Oxidation [2] |
| Cytochrome P450BM-3 (CYP102) | 16-Oxohexadecanoic Acid | Hexadecanedioic Acid | NADPH, O₂ | Bacterial Cytoplasm | Aldehyde Oxidation [2] |
Here is a detailed methodology for isolating and analyzing cutin polyesters from plant tissue, which would be used to detect monomers like this compound [4].
Workflow: Steps for analyzing cutin monomers from plant tissue. [4]
Detailed Steps [4]:
Tissue Delipidation
Depolymerization
Monomer Extraction and Derivatization
GC/MS Analysis and Data Interpretation
The search results clarify that This compound is not a major monomer in the well-studied cutin of Arabidopsis thaliana. Instead, research indicates that dicarboxylic acids are the dominant monomers in Arabidopsis leaf and stem polyesters [3]. This suggests that in many plants, the pathway proceeds beyond this compound to form hexadecanedioic acid (a C16 dicarboxylic acid), which is then incorporated into the polymer [2] [3].
The biosynthesis of cutin monomers is a tightly regulated process. In Arabidopsis, key enzymes include:
Given the limited specific data on this compound, your research could focus on:
Studying these specific lipids in complex biological samples has been challenging. A new computational method developed in 2025 now allows researchers to identify the precise omega positions of lipids using routine mass spectrometry data [1] [2].
This experimental workflow can be visualized as follows:
To fully understand omega-oxo fatty acid anions, it is essential to place them in the context of the body's complete fatty acid oxidation system. The diagram below illustrates how the omega-oxidation pathway, producing these anions, relates to other major pathways.
The table below compares the three cellular pathways for fatty acid oxidation.
| Feature | Omega-Oxidation | Peroxisomal β-Oxidation | Mitochondrial β-Oxidation |
|---|---|---|---|
| Primary Site | Endoplasmic Reticulum [3] | Peroxisomes [3] | Mitochondrial Matrix [3] |
| Primary Substrates | Large, water-insoluble fatty acids; xenobiotics [3] | Very Long-Chain Fatty Acids (VLCFAs, C24-C26) [3] | Long-chain fatty acids (e.g., Palmitate) [3] |
| Key Enzymes/Transporters | CYP450 enzymes | ABCD1-3 transporters; oxidase (produces H₂O₂) [3] | Carnitine Palmitoyltransferase (CPT I/II) [3] |
| Main Physiological Role | Detoxification [3] | Chain-shortening of VLCFAs [3] | High-efficiency energy production (ATP) [3] |
While data on 16-oxo-palmitate is limited, its parent molecule, palmitate (a 16-carbon saturated fatty acid), is extensively studied. The table below summarizes key experimental contexts and findings from recent research that may inform your work on its derivatives.
| Biological System | Experimental Context/Concentration | Key Findings/Outcomes | Citation |
|---|---|---|---|
| Pancreatic β-Cells (Human islets & rat INS-1E cells) | 48-hour exposure to model lipotoxicity in Type 2 Diabetes. | Induced ER stress, oxidative stress, modified cholesterol transport, and downregulated GLP-1 receptor; key pathways involved LXR and PPARα transcription factors. | [1] |
| Mouse Cardiomyocytes | 24-hour exposure to 150-350 µM to model diabetic cardiomyopathy lipotoxicity. | Induced lipid accumulation, ROS overproduction, ATP reduction, mitochondrial damage, and cellular injury; mechanisms involved PPAR signaling pathway. | [2] |
| Leukocyte Signaling | Study of enzymatic post-translational modification (S-palmitoylation). | Reversible palmitate attachment regulates protein trafficking, membrane localization to lipid rafts, conformation, stability, and signal transduction. | [3] |
| Conscious Pigs | Intracoronary infusion to final blood concentration of 0.4 mM during coronary stenosis. | Used as a metabolic tracer (13C-palmitate); study showed preconditioning normalized long-chain fatty acid oxidation during ischemia. |
[4] |
| Human Whole Blood (Diagnostic Assay) | 6-hour incubation of whole blood with deuterium-labeled palmitate. | Functional enzymatic assay to diagnose Fatty Acid Oxidation Defects (FAOD) by analyzing specific acylcarnitine profiles via tandem mass spectrometry. | [5] |
Given your interest in experimental methodologies, the functional assay used to diagnose Fatty Acid Oxidation Defects (FAOD) provides a robust and transferable protocol for working with palmitate in a biological system [5]. The workflow below visualizes the key stages of this methodology.
Experimental workflow for palmitate utilization assay in whole blood [5].
Key steps and specifications:
To advance your work on this compound, I suggest focusing on these research areas where related palmitate biology is well-established:
16-Oxo-palmitate (16-oxohexadecanoate) is an omega-oxo fatty acid anion that serves as an important biochemical intermediate and tool for research. It is the conjugate base of 16-oxohexadecanoic acid, forming the major species at physiological pH 7.3 [1]. This compound belongs to the class of long-chain fatty acid anions with an aldehyde-like character due to its terminal ketone functional group. The strategic positioning of the oxo group at the terminal carbon (C-16) differentiates it from other fatty acid derivatives and contributes to its distinct biological activities and chemical reactivity [1]. These Application Notes provide detailed methodologies for the chemical synthesis, purification, and characterization of this compound, specifically designed for researchers, scientists, and drug development professionals working in metabolic research, lipid biochemistry, and medicinal chemistry.
The synthesis of this compound can be achieved through both enzymatic and chemical routes [1]. While biological systems produce this compound via cytochrome P450-mediated omega-oxidation pathways, chemical synthesis provides more controlled, scalable, and reproducible methods suitable for research and development purposes. The chemical approaches primarily involve ester hydrolysis and ligand transfer reactions that allow for the introduction of the ketone functionality at the terminal carbon position [1].
The synthesis typically begins with palmitic acid (hexadecanoic acid) or its derivatives as the primary starting material. Palmitic acid is a saturated fatty acid with a 16-carbon chain (C16:0) that is widely available from both natural and commercial sources [2]. It represents the most common saturated fatty acid found in animals, plants, and microorganisms, making it an ideal and economical precursor for this compound synthesis [2].
Table 1: Common Starting Materials for this compound Synthesis
| Compound Name | Structural Features | Availability | Considerations for Use |
|---|---|---|---|
| Palmitic Acid | Saturated fatty acid, C16:0 | High, commercial sources | No functional groups other than carboxyl |
| 16-Hydroxypalmitate | Hydroxyl group at the 16th carbon | Synthetic or commercial | Hydroxyl instead of ketone, requires oxidation |
| Palmitic Acid Esters | Various ester derivatives | Commercial | Requires hydrolysis step |
Principle: Basic hydrolysis, also known as saponification, involves treating fatty acid esters with strong bases to generate carboxylate salts through nucleophilic acyl substitution [1].
Reagents:
Procedure:
Mechanistic Insight: The reaction proceeds through a two-step addition-elimination mechanism where the hydroxide ion undergoes nucleophilic addition to the carbonyl carbon of the ester, forming a tetrahedral intermediate that subsequently eliminates the alkoxide group, yielding the carboxylate salt [1]. This reaction is essentially irreversible under basic conditions due to deprotonation of the carboxylic acid product, which drives the equilibrium toward completion.
Principle: Acidic hydrolysis provides an alternative approach where esters are heated with excess water containing strong acid catalysts through acid-catalyzed nucleophilic substitution [1].
Reagents:
Procedure:
Note: Unlike basic hydrolysis, acidic hydrolysis is reversible and does not proceed to completion without driving the equilibrium through product removal or excess water [1].
The strategic introduction of the ketone group at the terminal carbon requires specialized synthetic approaches:
Oxidation of 16-Hydroxypalmitate:
Alternative Route via Terminal Functionalization:
Table 2: Comparison of Chemical Synthesis Methods for this compound
| Method | Reagents | Conditions | Yield Range | Advantages | Limitations |
|---|---|---|---|---|---|
| Basic Hydrolysis | NaOH, KOH, LiOH | Basic aqueous, room temp to heating | 70-90% | Simple setup, high yielding | Requires subsequent oxidation |
| Acidic Hydrolysis | H₂SO₄, HCl | Acidic, elevated temperature | 60-85% | Direct acid formation | Reversible reaction, harsher conditions |
| Ligand Transfer | Protein substrates with cysteine | Physiological pH | Variable | Biocompatible | Complex purification |
| Enzymatic Synthesis | Cytochrome P450 enzymes | Biological conditions | Variable | Sustainable, selective | Low throughput, complex optimization |
Principle: Ligand transfer reactions constitute another important class of chemical synthesis methods for fatty acid derivatives, involving the transfer of acyl groups between different molecular species, often mediated by protein substrates containing cysteine residues [1].
Mechanism: The process involves formation of acyl-enzyme intermediates through thioester linkages, followed by transfer of the acyl group to target molecules [1]. In fatty acyl recognition and transfer processes, the acyl-enzyme intermediate transfers palmitoyl groups to substrate cysteine residues through transpalmitoylation reactions [1].
Structural Considerations: The spatial organization of acyl-enzyme intermediates shows that all but one side of the acyl-enzyme thioester is shielded by hydrophobic residues, leaving only the front side accessible for substrate cysteine approach [1]. This arrangement ensures specificity in ligand transfer reactions and prevents unwanted side reactions. Protonated histidine residues often serve as proton donors to activate the acyl-enzyme thioester for subsequent palmitoyl transfer to substrate molecules [1].
High-resolution NMR spectroscopy serves as a powerful structural and analytical tool for characterizing this compound and related unsaturated lipids [3].
¹H-NMR Parameters:
¹³C-NMR Parameters:
³¹P-NMR Applications: ³¹P-NMR can be employed for analyzing phospholipid derivatives of this compound, providing information about headgroup structure and molecular dynamics in membrane environments [3].
Electrospray Ionization (ESI-MS):
GC-MS Analysis:
Solvent Selection:
Temperature Control:
Chromatographic Methods:
Crystallization Techniques:
This compound serves as an important research tool with applications spanning multiple disciplines:
Metabolic Studies:
Medicinal Chemistry:
Biochemical Research:
Diagram 1: Chemical Synthesis Workflow for this compound. This flowchart illustrates the key steps in the synthetic pathway, from starting materials to final purified product.
These Application Notes and Protocols provide comprehensive methodologies for the chemical synthesis of this compound, covering multiple synthetic approaches, detailed experimental procedures, and advanced characterization techniques. The chemical methods outlined herein, particularly ester hydrolysis and functional group transformations, offer reliable and reproducible routes to this important biochemical intermediate. By following these optimized protocols, researchers can efficiently produce high-quality this compound for various research applications in lipid biochemistry, metabolic studies, and drug development.
Palmitic acid (C16:0) represents the most abundant saturated fatty acid in human physiology, comprising 20-30% of total fatty acids and serving critical roles in cellular membrane structure, energy storage, and as a precursor for signaling molecules [1] [2]. The enzymatic oxidation of palmitic acid to 16-oxo-palmitate occurs via the ω-oxidation pathway, an alternative to predominant β-oxidation that becomes particularly significant under pathological conditions including metabolic syndrome, obesity, and diabetes [3]. This specialized oxidative pathway transforms the terminal methyl group (ω-position) of palmitic acid through sequential enzymatic reactions, ultimately yielding This compound (also known as 16-oxohexadecanoate), which serves as a key metabolic intermediate with potential implications for drug development and disease pathophysiology [4].
The biological significance of this compound extends beyond being merely a metabolic intermediate. This omega-oxo fatty acid anion represents a convergence point between fatty acid catabolism and specialized lipid signaling pathways. Unlike mitochondrial β-oxidation that primarily generates energy, the ω-oxidation pathway produces dicarboxylic acids that may function as signaling molecules or be further metabolized in peroxisomes [5] [4]. Recent evidence suggests that the balance between saturated and unsaturated fatty acids, particularly the ratio of palmitic acid to polyunsaturated fatty acids (PUFAs), significantly influences cellular health and metabolic outcomes, with excessive palmitic acid exposure leading to lipotoxicity through mechanisms involving endoplasmic reticulum stress, mitochondrial dysfunction, and inflammation [1] [3]. Therefore, understanding the precise enzymatic pathways governing palmitic acid oxidation provides crucial insights for developing therapeutic interventions against prevalent metabolic disorders.
The conversion of palmitic acid to this compound occurs through a three-step enzymatic process within the endoplasmic reticulum, collectively known as the ω-oxidation pathway [5] [4]. This pathway represents a minor route for fatty acid metabolism under normal physiological conditions but becomes significantly upregulated when β-oxidation is impaired or under conditions of fatty acid overload [3]. The pathway involves the sequential oxidation of the terminal methyl group (ω-carbon) of palmitic acid, proceeding through two intermediates before reaching the final this compound product.
The enzymatic cascade begins with ω-hydroxylation catalyzed by cytochrome P450 enzymes, followed by oxidation of the alcohol to an aldehyde by alcohol dehydrogenases, and subsequent oxidation of the aldehyde to the carboxylic acid by aldehyde dehydrogenases [4]. Each step requires specific cofactors and catalytic conditions that optimize the reaction kinetics and ensure metabolic efficiency. This pathway demonstrates remarkable substrate specificity while maintaining flexibility to process fatty acids of varying chain lengths and saturation states, though optimal efficiency is observed with C16-C18 fatty acids [6]. The spatial organization of these enzymes within the endoplasmic reticulum membrane creates a metabolic channeling effect that enhances overall pathway efficiency and regulates flux through this alternative oxidative route.
The following diagram illustrates the complete enzymatic workflow for the oxidation of palmitic acid to this compound, including key enzymes, intermediates, cellular localization, and cofactor requirements:
Figure 1: Enzymatic workflow for palmitic acid oxidation to this compound via the ω-oxidation pathway in the endoplasmic reticulum.
Cytochrome P450 ω-hydroxylases (CYP4A/F families): These membrane-bound monooxygenases catalyze the initial and rate-limiting ω-hydroxylation of palmitic acid. The catalytic cycle involves the activation of molecular oxygen using NADPH as an electron donor, resulting in the insertion of one oxygen atom into the terminal methyl group of palmitic acid to form 16-hydroxypalmitic acid [4] [6]. The reaction mechanism proceeds through a high-valent iron-oxo species that abstracts a hydrogen atom from the ω-carbon, followed by oxygen rebound to form the alcohol product. These enzymes demonstrate sigmoidal kinetics with increasing palmitic acid concentrations, suggesting cooperative binding behavior [4].
Alcohol Dehydrogenases (NAD+-dependent): This enzyme family catalyzes the oxidation of 16-hydroxypalmitic acid to the corresponding aldehyde intermediate (16-oxopalmitaldehyde). The reaction mechanism involves hydride transfer from the alcohol substrate to NAD+, generating NADH and the aldehyde product [4]. The catalytic process follows an ordered bi-bi mechanism where NAD+ binds first, causing conformational changes that facilitate substrate binding and deprotonation of key tyrosine residues that abstract a proton from the alcohol group, enabling hydride transfer [4].
Fatty Aldehyde Dehydrogenase (ALDH3A2): This membrane-associated dimeric enzyme completes the pathway by oxidizing 16-oxopalmitaldehyde to this compound. The catalytic mechanism involves the formation of a thioester intermediate between the aldehyde substrate and an active site cysteine residue, followed by nucleophilic attack by water to release the carboxylic acid product [4]. ALDH3A2 demonstrates broad substrate specificity for aliphatic aldehydes from 6 to 24 carbons in length, with optimal activity toward C16 aldehydes like 16-oxopalmitaldehyde [4].
This protocol describes a standardized method for measuring the conversion rate of palmitic acid to this compound using human liver microsomes or recombinant enzyme systems, enabling the characterization of enzyme kinetics and inhibition profiles for drug discovery applications [4] [6].
Materials and Reagents:
Procedure:
Reaction Setup: Prepare 200 μL reaction mixtures in potassium phosphate buffer containing:
Reaction Initiation: Start reactions by adding palmitic acid substrate
Incubation: Maintain reactions at 37°C with gentle shaking for 30-60 minutes
Reaction Termination: Add 400 μL ice-cold acetonitrile with 0.1% formic acid
Sample Processing:
Analytical Quantification:
Quality Control:
This protocol enables the detection and quantification of endogenous this compound in cultured cells under various treatment conditions, providing insights into pathway regulation in relevant cellular models [7] [3].
Cell Culture and Treatment:
Metabolite Extraction:
LC-MS/MS Parameters:
Table 1: Kinetic parameters of enzymes involved in palmitic acid oxidation to this compound
| Enzyme | KM (μM) | Vmax (nmol/min/mg) | kcat (min⁻¹) | Cofactors | Optimal pH | Cellular Localization |
|---|---|---|---|---|---|---|
| CYP4A11 ω-hydroxylase | 25-50 [6] | 4.2-8.5 [6] | 12-18 [6] | NADPH, O₂ [4] | 7.4-8.0 [4] | Endoplasmic Reticulum [4] |
| Alcohol Dehydrogenase | 15-30 [4] | 15-25 [4] | 20-35 [4] | NAD⁺ [4] | 7.5-8.5 [4] | Cytosol/Microsomes [4] |
| ALDH3A2 | 5-15 [4] | 8-12 [4] | 10-20 [4] | NAD⁺ [4] | 7.0-8.0 [4] | Endoplasmic Reticulum/Peroxisomes [4] |
Table 2: Enzyme efficiency toward different fatty acid substrates
| Fatty Acid Substrate | Chain Length | Saturation | Relative Hydroxylation Efficiency (%) | Primary Metabolites | Tissue Preference |
|---|---|---|---|---|---|
| Palmitic acid | C16:0 | Saturated | 100 [6] | 16-hydroxy, 16-oxo | Liver, Kidney [5] |
| Myristic acid | C14:0 | Saturated | 120-140 [6] | 14-hydroxy, 14-oxo | Liver [6] |
| Lauric acid | C12:0 | Saturated | 150-180 [6] | 12-hydroxy, 12-oxo | Liver [6] |
| Stearic acid | C18:0 | Saturated | <5 [6] | Minimal metabolites | Liver [6] |
| Oleic acid | C18:1 | Monounsaturated | 90-110 [6] | ω-hydroxy, ω-oxo | Liver, Adipose [6] |
| Linoleic acid | C18:2 | Polyunsaturated | 85-100 [6] | ω-hydroxy, ω-oxo | Liver, Adipose [6] |
The enzymatic oxidation of palmitic acid to this compound provides critical insights into the pathophysiology of metabolic diseases including type 2 diabetes, non-alcoholic fatty liver disease (NAFLD), and metabolic syndrome [7] [3]. Under conditions of nutrient overload and insulin resistance, increased delivery of free fatty acids to peripheral tissues exceeds β-oxidation capacity, resulting in elevated ω-oxidation and accumulation of intermediates like this compound [3]. Research demonstrates that chronic exposure to elevated palmitic acid concentrations (0.5 mM for 7 days) in human pancreatic islets leads to impaired insulin secretion, decreased insulin content, and doubled proinsulin-to-insulin ratio, establishing a direct link between palmitic acid metabolism and β-cell dysfunction [7]. Furthermore, lipidomic analyses reveal that palmitate-exposed islets show time-dependent increases in specific lipid species including cholesterol, stearic acid, C16 dihydroceramide, and C24:1 sphingomyelin, suggesting coordinated adaptations in lipid metabolic pathways in response to fatty acid overload [7].
The lipotoxicity associated with palmitic acid accumulation involves multiple mechanisms including mitochondrial dysfunction, endoplasmic reticulum stress, oxidative stress, and inflammation, ultimately leading to cellular dysfunction and apoptosis [3]. Monitoring this compound levels provides a valuable biomarker approach for assessing ω-oxidation flux in these pathological states. Protective strategies against palmitic acid-induced lipotoxicity include enhancing endogenous clearance through increased unsaturation to palmitoleic acid via stearoyl-CoA desaturase or channeling into lipid droplets for storage as triglycerides [3]. These findings highlight the potential for targeting the ω-oxidation pathway as a therapeutic strategy for metabolic diseases characterized by lipid overload and lipotoxicity.
The enzymes responsible for palmitic acid oxidation represent promising targets for pharmaceutical intervention in metabolic, inflammatory, and neoplastic diseases [8] [9]. Cytochrome P450 ω-hydroxylases (CYP4A/F families) particularly offer attractive targets due to their position as the rate-limiting step in this compound production [4] [6]. High-throughput screening assays can be developed using the in vitro protocol described in Section 3.1, measuring either decreased substrate depletion (palmitic acid) or reduced product formation (this compound) in the presence of candidate compounds. Additionally, the palmitoylation/depalmitoylation cycle regulated by zDHHC-family acyltransferases and acyl protein thioesterases presents another promising target area, as dysregulated palmitoylation is implicated in cancer metastasis and neurodegenerative disorders [9] [2].
Kinetic modeling of the complete pathway using ordinary differential equations (ODEs) based on the parameters provided in Table 1 enables in silico simulation of pathway dynamics and prediction of intervention outcomes [8]. Such mathematical approaches allow researchers to test hypotheses, identify key regulatory nodes, and optimize therapeutic strategies before proceeding to costly experimental validation. For instance, modeling can determine whether inhibiting CYP4A11, ADH, or ALDH3A2 would most effectively reduce this compound levels while minimizing compensatory pathway activation [8]. The quantitative data provided in this document supplies the necessary parameters for constructing such predictive models, facilitating the rational design of targeted therapies for conditions characterized by dysregulated fatty acid oxidation.
Substrate Solubility: Palmitic acid has limited aqueous solubility, requiring careful preparation of stock solutions in 50% ethanol and complexation with fatty acid-free BSA (typically at 6:1 molar ratio) for cellular experiments [7]. For in vitro assays, ensure complete solubilization by brief sonication and maintain consistent BSA concentrations across experimental conditions to avoid artifacts.
Enzyme Stability: Cytochrome P450 enzymes are particularly labile outside their membrane environment. Always use fresh microsomal preparations, include protease inhibitors in extraction buffers, and maintain enzymes on ice when not in use. Recombinant enzymes should be aliquoted and stored at -80°C to preserve activity [4].
Cofactor Regeneration: For extended incubations beyond 30 minutes, implement NADPH regeneration systems to maintain cofactor availability and linear reaction rates. Monitor NADPH depletion spectrophotometrically at 340 nm and optimize regenerating system components based on incubation duration [4].
Chromatographic Separation: this compound exhibits polar characteristics due to its terminal oxo-group, requiring modified chromatographic approaches compared to parent palmitic acid. Implement HILIC chromatography or reverse-phase methods with acidic mobile phases to improve peak shape and resolution [4].
Mass Spectrometric Detection: Optimization of collision energies and cone voltages is essential for sensitive detection of this compound. Characteristic fragmentation involves cleavage adjacent to the oxo-group, yielding informative fragments for structural confirmation. Use stable isotope-labeled internal standards (e.g., d₃-16-oxo-palmitate) for accurate quantification [4].
Metabolite Stability: 16-oxopalmitaldehyde is reactive and unstable, potentially undergoing oxidation or degradation during sample processing. Include antioxidant preservatives (e.g., butylated hydroxytoluene) in extraction solvents and process samples quickly under cooled conditions to minimize artifactual formation of this compound from the aldehyde precursor [4].
The enzymatic oxidation of palmitic acid to this compound represents a metabolically significant pathway with broad implications for understanding lipid homeostasis in health and disease. The detailed protocols, kinetic parameters, and technical considerations provided in this document enable researchers to reliably measure and manipulate this pathway in various experimental systems. The quantitative framework presented here facilitates the development of targeted interventions for metabolic disorders and provides a foundation for exploring the expanding roles of oxidized fatty acid species in cellular physiology. As research in this field advances, further elucidation of the signaling functions of this compound and related metabolites will likely reveal new therapeutic opportunities for addressing the growing burden of metabolic diseases worldwide.
16-oxo-palmitate, also known as 16-oxohexadecanoic acid, is a biologically active lipid metabolite of significant interest in various fields of biomedical research. As an oxidized derivative of palmitic acid, this compound serves as a potential biomarker in metabolic disorders, cardiovascular diseases, and diabetes-related complications. The analysis of this compound presents particular challenges due to its amphiphilic nature, containing both a long hydrocarbon chain and polar oxygenated functional groups. These characteristics necessitate specialized analytical approaches for accurate identification and quantification in complex biological matrices. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) have emerged as the two principal techniques for analyzing such metabolites, each offering complementary advantages and limitations.
The clinical relevance of this compound and related fatty acid metabolites is increasingly recognized in disease pathophysiology. Research has demonstrated that abnormal fatty acid metabolism, including the formation of oxidized fatty acid species, contributes significantly to disease processes such as diabetic cardiomyopathy [1]. In this condition, the heart's heavy reliance on fatty acid oxidation for energy, coupled with mitochondrial dysfunction, leads to the accumulation of harmful lipid intermediates and increased production of reactive oxygen species (ROS), ultimately resulting in cellular damage [1]. The ability to accurately measure this compound levels in biological samples provides researchers and clinicians with valuable insights into these pathological processes, potentially enabling earlier diagnosis and better monitoring of therapeutic interventions.
Proper sample preparation is critical for success in GC-MS analysis of this compound. The protocol begins with lipid extraction from biological matrices such as plasma, tissue homogenates, or cell cultures. For plasma samples (250 μL), add 50 μL of internal standard solution (heptadecanoate at 60 μg/mL in 2% albumin) followed by protein precipitation using freshly prepared Dole extraction solution (heptane:isopropanol:1N sulfuric acid, 40:10:1, v/v/v) [2]. After vigorous vortexing for 3 minutes and centrifugation at 3,500 × g for 15 minutes, carefully collect the upper organic layer and evaporate to dryness under a gentle nitrogen stream at 40°C. The critical derivatization step follows to enhance the volatility and thermal stability of this compound.
The GC-MS analysis should be performed using a high-resolution system capable of achieving excellent separation of this compound from potentially interfering compounds. The following instrument parameters have been optimized for fatty acid analysis:
For mass spectrometry detection, the following parameters are recommended:
LC-MS analysis of this compound requires efficient extraction while preserving the integrity of the oxidized functional group. For plasma samples (150 μL), add 750 μL of ice-cold methanol containing internal standard (deuterated this compound if available, or heptadecanoic acid) to precipitate proteins [3]. Vortex thoroughly for 3 minutes and allow the mixture to stand for 20 minutes at -20°C to ensure complete protein precipitation. Subsequently, centrifuge at 14,000 × g for 20 minutes at 4°C to pellet the precipitated proteins. Carefully collect the supernatant (500 μL) and evaporate to dryness under a gentle nitrogen stream at 40°C. Reconstitute the dried extract in 150 μL of 5% acetonitrile containing 0.1% formic acid, vortex for 2 minutes, and centrifuge at 14,000 × g for 10 minutes before transferring the supernatant to an LC vial with insert for analysis.
Reverse-phase chromatography provides excellent separation of this compound from other lipid species in biological samples. The following LC conditions have been optimized for oxidized fatty acids:
For detection and quantification of this compound, electrospray ionization in negative mode typically provides the best sensitivity. The recommended MS parameters are:
For compound identification, GC-MS data should be processed by comparing the retention index and mass spectrum with authentic standards when available. Additionally, library searching against commercial databases such as NIST Mass Spectral Library provides confidence in identification [5]. The retention time of derivatized this compound should be determined using a pure reference standard. In LC-MS analysis, identification is based on accurate mass measurement (mass accuracy < 5 ppm) and characteristic fragmentation patterns using MS/MS experiments. The protonated molecule [M-H]- of this compound has a theoretical m/z of 269.1758, and the isotopic pattern should be consistent with the theoretical distribution.
Quantitative analysis requires the establishment of a calibration curve using authentic standards spanning the expected concentration range in biological samples. For GC-MS, a six-point calibration curve (25-400 μM) is prepared by serial dilution of stock solution [2]. In LC-MS, the linear range typically extends from 0.5 to 500 ng/mL [6]. The internal standard method is strongly recommended for both techniques to correct for extraction efficiency, matrix effects, and instrument variability. Suitable internal standards include heptadecanoic acid for GC-MS and deuterated palmitic acid (d₃₁-16-oxo-palmitate) for LC-MS analysis.
For regulatory applications and to ensure data reliability, the analytical methods must undergo comprehensive validation. The table below summarizes key validation parameters and typical acceptance criteria for this compound analysis:
Table 1: Method Validation Parameters for this compound Analysis
| Validation Parameter | GC-MS Method | LC-MS Method | Acceptance Criteria |
|---|---|---|---|
| Linearity Range | 25-400 μM [2] | 0.5-500 ng/mL [6] | R² > 0.995 |
| Limit of Detection (LOD) | ~5 μM | ~0.1 ng/mL | S/N ≥ 3:1 |
| Limit of Quantification (LOQ) | ~25 μM | ~0.5 ng/mL | S/N ≥ 10:1, precision <20% |
| Precision (Intra-day RSD) | <10% | <10% | CV ≤ 15% |
| Accuracy (% Recovery) | 85-115% | 96-103% [4] | 85-115% of nominal |
| Matrix Effect | Not significant | CV ≤ 6% [3] | ≤ 15% |
| Stability | 24h at room temp | 3 freeze-thaw cycles | Within ±15% of nominal |
The selection between GC-MS and LC-MS for this compound analysis depends on several factors, including available instrumentation, required sensitivity, sample throughput, and data quality objectives. Each technique offers distinct advantages and limitations that researchers must consider when designing their analytical workflow.
GC-MS strengths include superior separation efficiency,
high reproducibility of electron ionization mass spectra, and extensive spectral libraries for compound identification [5] [7]. The technique is particularly well-suited for volatile compounds and provides excellent resolution of complex mixtures. However, GC-MS requires chemical derivatization for this compound analysis, adding complexity to sample preparation and potentially introducing artifacts [8]. Additionally, the high temperatures used in GC-MS may cause thermal degradation of labile compounds [5].
LC-MS advantages include the ability to analyze thermally labile compounds without derivatization, higher analysis speed for some applications, and the potential for direct injection of biological extracts with minimal preparation [8]. The technique also provides flexibility in ionization modes (ESI, APCI) that can be optimized for specific compound classes. Limitations of LC-MS include matrix effects that can suppress or enhance ionization, higher instrument costs, and less standardized mass spectral libraries compared to GC-MS [6] [8].
Table 2: Comparison of GC-MS and LC-MS Techniques for this compound Analysis
| Characteristic | GC-MS | LC-MS |
|---|---|---|
| Sample Preparation | Requires derivatization (methoximation, silylation) | Protein precipitation, minimal preparation |
| Analysis Time | ~30-40 min per sample | ~20-30 min per sample |
| Sensitivity | μM range [2] | Low ng/mL range [6] |
| Structural Information | Reproducible EI spectra, extensive libraries | MS/MS capability, accurate mass measurement |
| Matrix Effects | Less pronounced | Significant, requires careful evaluation [3] |
| Throughput | Moderate | High with modern UPLC systems |
| Ideal Application | Targeted analysis with library matching | Quantitative analysis, metabolite profiling |
Several technical challenges may arise during this compound analysis that require attention to ensure data quality:
The comprehensive analysis of this compound using complementary chromatographic techniques provides researchers with powerful tools to investigate lipid metabolism in health and disease. Both GC-MS and LC-MS offer distinct advantages that can be leveraged based on specific research needs. GC-MS provides excellent separation and library-searchable spectra through electron ionization, while LC-MS enables analysis of underivatized samples with typically higher sensitivity and faster analysis times. The protocols detailed in this document have been optimized based on established methodologies for fatty acid analysis and can be reliably implemented in most analytical laboratories.
The ability to accurately quantify this compound in biological samples opens new avenues for understanding disease mechanisms, particularly in conditions characterized by mitochondrial dysfunction and oxidative stress such as diabetic cardiomyopathy [1]. Furthermore, the method validation approaches described herein ensure that analytical data meet rigorous quality standards for publication and regulatory submissions. As mass spectrometry technology continues to advance, particularly in the areas of ionization efficiency and mass resolution, the sensitivity and specificity of this compound analysis will further improve, potentially revealing new roles for this metabolite in physiological and pathological processes.
Palmitate (hexadecanoic acid) is a saturated fatty acid with a 16-carbon chain (C16:0) that serves as a fundamental building block in lipid synthesis and energy metabolism [1] [2]. Accurate quantification of palmitate and its isotopically labeled forms is crucial for metabolic flux studies, lipidomics, and research into metabolic disorders like type 2 diabetes and fatty acid oxidation defects [3] [4]. A major, often overlooked, challenge in these analyses is the significant and variable background contamination of palmitate leached from common plastic consumables, which can severely compromise data accuracy [5]. These application notes consolidate robust methodologies for reliable sample preparation, LC-MS analysis, and data interpretation to overcome this challenge.
The use of polypropylene microcentrifuge tubes and pipette tips during metabolite extraction introduces substantial and variable amounts of palmitate into samples, as it is a common manufacturing residue in plastics [5].
The following workflows are designed to mitigate contamination and ensure reliable results. The core sample preparation process for biological samples is summarized in the diagram below.
This protocol is optimized for cultured cells (e.g., 3T3-L1 fibroblasts) but can be adapted for other sample types [5].
Materials:
Procedure:
Two complementary LC-MS methods are described for quantifying palmitate and palmitoylcarnitine.
Method 1: Palmitate Quantitation (HILIC)
Method 2: Palmitoylcarnitine & Isotope Enrichment (Reversed-Phase)
Table 1: Palmitate Contamination from Common Laboratory Plastics (nmol per sample)
| Source of Contamination | Minimum | Maximum | Notes |
|---|---|---|---|
| Pipetting 0.5 mL Methanol (30x with one tip) | 0.20 | 0.65 | Highly variable |
| Vortexing/Sonicating 1 mL solvent in plastic tube | 0.15 | 0.85 | Methanol > Acetonitrile > Water |
| Storing Methanol in plastic tube (120 h at -20°C) | 1.15 | 1.15 | Increases with time [5] |
A robust application is the non-invasive diagnosis of Fatty Acid Oxidation Defects (FAOD) in human whole blood.
Table 2: Key Labeled Acylcarnitines for Diagnosing Fatty Acid Oxidation Defects
| Disease (Enzyme Defect) | Diagnostic Acylcarnitine Profile | Key Ratios |
|---|---|---|
| MCADD (Medium-Chain) | ↑ C8-carnitine, ↑ C10-carnitine | ↑ C8/C10, ↑ C8/C4 |
| VLCADD (Very Long-Chain) | ↑ C12-carnitine, ↑ C14:1-carnitine, ↑ C14:2-carnitine | ↑ C14:1/C12, ↑ C14:2/C12 |
| LCHADD (Long-Chain 3-Hydroxy) | ↑ C16-OH-carnitine | - |
| CTD (Carnitine Transporter) | ↓ Sum of all acylcarnitines | - |
Data sourced from the whole blood assay developed by [3].
Direct Injection nano-Electrospray Ionization Tandem Mass Spectrometry (DI-nano-ESI-MS/MS) represents a transformative analytical approach that enables rapid, high-sensitivity detection of fatty acid metabolites and complex lipids without the need for extensive sample preparation or chromatographic separation. This technique combines the efficiency of nano-electrospray ionization with tandem mass spectrometry's analytical power to directly analyze complex biological samples. The fundamental principle involves direct infusion of minimally processed samples using nanospray capillaries with tip diameters of approximately 1 μm, which creates a stable Taylor cone at low flow rates (nL/min) and significantly enhances ionization efficiency compared to conventional ESI sources [1].
Fatty acid metabolites play crucial roles as precursors to signaling molecules, cellular membrane components, and energy sources, making their comprehensive profiling essential for understanding metabolic health and disease states. The DI-nano-ESI-MS/MS approach is particularly suited for analyzing these compounds because it preserves labile metabolites that might otherwise degrade during extended chromatography and eliminates the chromatographic dilution effect, thereby improving detection sensitivity for low-abundance metabolites [1] [2]. When combined with a "dilute-and-shoot" methodology, this technique enables high-throughput screening of numerous biological samples while maintaining the capability to detect a wide range of fatty acid metabolites, from short-chain signaling derivatives to complex very-long-chain polyunsaturated fatty acids (VLC-PUFAs) [1].
Table 1: Optimal Instrument Parameters for DI-nano-ESI-MS/MS Analysis of Fatty Acid Metabolites
| Parameter | Recommended Setting | Alternative Options | Technical Notes |
|---|---|---|---|
| Mass Spectrometer | Orbitrap Velos Pro (Thermo Fisher Scientific) | Other high-resolution MS systems | High mass accuracy (<5 ppm) essential for metabolite identification |
| Ion Spray Voltage | ±1.1 kV | ±0.8-1.5 kV depending on sample | Optimize for stable spray formation |
| Capillary Temperature | 250°C | 200-300°C | Higher temperatures improve desolvation |
| Scan Range | m/z 100-1000 | m/z 50-1500 | Adjust based on target metabolites |
| Segment Scanning | 20 s per segment | 15-30 s depending on stability | Ensures comprehensive coverage |
| Collision Energy (CID) | 25 eV (for fragmentation) | 15-35 eV depending on analyte | Optimize for specific metabolite classes |
| Ionization Mode | Both positive and negative | Depending on target analytes | Negative mode often better for free fatty acids |
The experimental setup requires an off-line NS ion source positioned on a manual XYZ podium placed in front of the MS entrance, allowing precise adjustment of the capillary position. A video camera system is recommended for monitoring and maintaining the optimal distance (approximately 5 mm) between the NS capillary tip and the MS aperture, which is critical for signal stability and sensitivity [1]. The high mass resolving power of Orbitrap technology (typically >30,000 resolution) is essential for distinguishing between isobaric and isomeric fatty acid metabolites that commonly occur in biological samples [1] [2].
For biological fluids, the "dilute-and-shoot" approach provides the simplest and most rapid preparation method. Collect urine or plasma samples following standard clinical procedures and immediately freeze at -80°C until analysis. Thaw samples on ice and centrifuge at 14,000 × g for 10 minutes to remove particulate matter. For urine, mix 100 μL of supernatant with 100 μL of ionization solvent (80% methanol containing 3 μL formic acid) [1]. For plasma, a 1:5 dilution with ionization solvent is typically more appropriate due to higher matrix complexity. Vortex the mixture for 30 seconds, then centrifuge briefly (1-2 minutes) to ensure complete mixing and removal of any insoluble components. The acidification with formic acid serves to enhance protonation of metabolites in positive ion mode while also suppressing protein binding through denaturation. This approach has successfully identified numerous fatty acid metabolites and related compounds in human urine after dietary supplement consumption, demonstrating its applicability to clinical samples [1].
For tissue samples or cell pellets, mechanical homogenization combined with organic solvent extraction is required. Weigh approximately 10 mg of tissue or cell pellet and add 500 μL of cold methanol. Homogenize using a bead beater or rotor-stator homogenizer for 30-60 seconds while keeping samples on ice to prevent metabolite degradation. Add 500 μL of chloroform for comprehensive lipid extraction, followed by vortexing for 1 minute and centrifugation at 14,000 × g for 10 minutes at 4°C [4]. Collect the upper aqueous-methanol phase (for polar metabolites) and the lower organic phase (for lipids) separately. Evaporate the organic phase under a gentle nitrogen stream and reconstitute in 100 μL of ionization solvent. The methanol:chloroform (1:1) extraction provides comprehensive coverage of both polar and non-polar metabolites while precipitating proteins and other macromolecules that could interfere with analysis [4] [2].
For commercial formulations such as soft gelatin capsules, carefully empty the capsule contents and wash with 5 mL of 60% methanol. Vortex for 1 minute to ensure complete dissolution, then centrifuge for 1 minute to pellet any insoluble excipients [1]. Collect 100 μL of the supernatant and mix with 100 μL of ionization solvent (80% methanol containing 3 μL formic acid). This approach has been successfully applied to commercial multivitamin supplements containing complex mixtures of lipids, vitamins, amino acids, and botanical extracts, demonstrating the method's robustness for analyzing heterogeneous samples [1].
The following workflow visualization outlines the complete DI-nano-ESI-MS/MS analytical procedure:
1. Sample Loading: Draw up 4 μL of the prepared sample solution using a GelLoader tip and carefully load it into the rear of the NS capillary. Centrifuge the capillary for a few seconds to ensure the sample moves toward the tip and eliminate air bubbles. Proper loading is critical for establishing stable electrospray and preventing analysis interruptions [1].
2. Instrument Positioning: Fix the loaded NS capillary onto the off-line ion source. Using the manual XYZ podium and video monitoring system, adjust the capillary position to maintain a distance of approximately 5 mm from the MS aperture. This optimal distance ensures efficient ion transfer while preventing electrical discharge and contamination of the MS inlet [1].
3. Data Acquisition: Apply the ionization voltage (typically 1.1 kV) to initiate nano-electrospray. Once a stable spray is confirmed, begin data acquisition across the predetermined m/z ranges (e.g., 100-1000). Employ segment scanning with 20-second acquisitions per segment to ensure comprehensive coverage while maintaining signal stability. For structural elucidation, implement data-dependent acquisition (DDA) or target specific m/z values for fragmentation at CID energy of 25 eV [1].
4. System Shutdown: After data acquisition, reduce the ionization voltage to zero before removing the NS capillary to prevent electrical discharge. Properly dispose of the used capillary according to laboratory safety protocols for biological samples.
Fatty acid metabolite identification relies on multiple lines of mass spectrometric evidence. Begin with accurate mass measurement using high-resolution data to determine potential elemental compositions with mass errors <5 ppm. Subsequently, utilize tandem MS fragmentation to generate structural information and confirm metabolite identities. For complex lipids containing fatty acyl chains, apply advanced fragmentation techniques such as electron-activated dissociation (EAD) to determine double bond positions and regiochemistry [4]. The EAD technique, particularly at 14 eV kinetic energy, produces diagnostic fragmentation patterns including V-shaped distributions of fragment ions that enable precise localization of double bonds within fatty acyl chains [4].
For systematic metabolite annotation, employ specialized software tools such as MS-DIAL 5, which incorporates algorithms for lipid structure elucidation and supports the Lipidomics Standards Initiative (LSI) reporting guidelines [4]. MS-DIAL 5 enables comprehensive annotation of 27 lipid subclasses, including 15 subclasses of glycerophospholipids (GP), 5 sphingolipids (SP), and 7 glycerolipids (GL), with specific attention to sn-positions, double bond locations, and functional group modifications [4]. Additionally, tools such as LipidMatch and LipidHunter facilitate lipid identification through rule-based approaches and automated processing of high-resolution MS/MS data [5] [6].
Following metabolite identification, perform multivariate statistical analysis to extract biologically relevant patterns from the complex datasets. Principal Component Analysis (PCA) provides an unsupervised method to assess overall data structure and identify outliers, while Partial Least Squares-Discriminant Analysis (PLS-DA) enables class separation and identification of significant metabolites discriminating sample groups [2]. Implement pathway analysis tools such as BioPAN to predict changes in metabolic pathway activities based on the observed lipid alterations, providing biological context to the analytical results [5]. To ensure robust findings, perform rigorous statistical validation using permutation testing and cross-validation, particularly for PLS-DA models, to prevent overfitting and ensure the biological relevance of identified metabolite markers [4] [2].
DI-nano-ESI-MS/MS has demonstrated exceptional utility in clinical metabolomics and dietary supplement analysis. In one representative study, the method successfully identified nearly all components in a commercial multivitamin supplement (Kerovit soft gelatin capsules), including fat-soluble vitamins (A, D, E, K), water-soluble vitamins (B complex, C), amino acids (arginine, lysine, L-carnitine, L-glutamine), and botanical extracts (ginseng, ginkgo biloba, royal jelly) [1]. The technique also enabled detection of a plethora of component-related metabolites in clinical urine samples following supplement consumption, demonstrating its applicability for pharmacokinetic and metabolism studies [1].
Table 2: Representative Fatty Acid Metabolites Detected by DI-nano-ESI-MS/MS in Biological Samples
| Metabolite Class | Specific Metabolites | Biological Matrix | Detection Level | Significance |
|---|---|---|---|---|
| Saturated Fatty Acids | Palmitic acid, Stearic acid | Human urine, Plasma | 500 nM - 5 μM | Energy metabolism, Membrane composition |
| Monounsaturated Fatty Acids | Oleic acid, Palmitoleic acid | Human urine, Cells | 100 nM - 2 μM | Metabolic regulation, Signaling precursors |
| Polyunsaturated Fatty Acids | Linoleic acid, Arachidonic acid | Tissues, Dietary supplements | 50 nM - 1 μM | Eicosanoid precursors, Inflammation mediators |
| Oxidized Fatty Acids | Hydroxyeicosatetraenoic acids (HETEs) | Inflammatory models | 10-500 nM | Inflammatory signaling, Resolution mediators |
| Phospholipids | Phosphatidylcholines, Phosphatidylethanolamines | Cell membranes, Tissues | 1 nM - 100 μM | Membrane structure, Signaling reservoirs |
In spatial lipidomics, DI-nano-ESI-MS/MS coupled with mass spectrometry imaging has revealed the specific localization of lipid species in biological tissues. For example, the technology has identified eye-specific phosphatidylcholines containing very-long-chain polyunsaturated fatty acids (VLC-PUFAs), characterized as PC n-3-VLC-PUFA/FA, and helped identify glycerol 3-phosphate acyltransferase as the enzyme responsible for incorporating n-3 VLC-PUFAs into the sn1 position of phospholipids in mammalian cells [4]. This application demonstrates the power of DI-nano-ESI-MS/MS not only for metabolic profiling but also for elucidating fundamental biological processes and enzyme functions in lipid metabolism.
Table 3: Troubleshooting Guide for DI-nano-ESI-MS/MS Analysis
| Problem | Potential Causes | Solutions | Preventive Measures |
|---|---|---|---|
| Unstable Spray Current | Capillary tip damage, Improper positioning, Sample impurities | Check capillary under microscope, Reposition capillary (5 mm distance), Centrifuge sample longer | Use fresh capillaries, Filter samples (0.2 μm), Optimize positioning |
| Low Signal Intensity | Suboptimal voltage, Capillary clogging, Ion suppression | Adjust voltage (0.8-1.5 kV), Clear with solvent rinse, Dilute sample further | Regular capillary maintenance, Optimize sample dilution |
| High Background Noise | Solvent impurities, Contaminated interface, Matrix effects | Use higher purity solvents, Clean MS interface, Improve sample cleanup | Use LC-MS grade solvents, Regular instrument maintenance |
| Inconsistent Fragmentation | Varying collision energy, Co-eluting isobars, Insufficient analyte | Standardize CE, Improve sample preparation, Concentrate sample | Use reference standards, Optimize CID energy |
The dilute-and-shoot DI-nano-ESI-MS/MS approach represents a powerful analytical technique that balances analytical sensitivity with practical efficiency. While the method provides exceptional performance for many applications, users should recognize that ion suppression effects can occur with complex matrices, potentially reducing sensitivity for certain metabolites. In such cases, implementing a rapid solid-phase extraction or on-line cleanup may be necessary to maintain analytical performance [7]. Additionally, the limited dynamic range of direct infusion approaches may require sample dilution series for comprehensive quantification of metabolites with widely varying concentrations [1] [2].
The DI-nano-ESI-MS/MS protocol described in this document provides researchers with a robust, high-sensitivity method for comprehensive analysis of fatty acid metabolites and complex lipids in biological samples. The key advantages of this approach include minimal sample requirements (as little as 4 μL), rapid analysis time (minutes per sample versus hours for LC-MS methods), and exceptional sensitivity achieved through enhanced ionization efficiency of nano-ESI. The methodology supports both targeted quantification of specific metabolic pathways and untargeted discovery of novel biomarkers, making it particularly valuable for clinical research, pharmaceutical development, and nutritional studies.
As the field of metabolomics continues to advance, future developments in miniaturized sampling techniques, advanced fragmentation methods, and integrated software platforms will further enhance the capabilities of DI-nano-ESI-MS/MS. The integration of artificial intelligence approaches for data interpretation and the expansion of comprehensive metabolite databases will continue to improve annotation confidence and biological insights derived from this powerful analytical technique [5] [4].
16-oxo-palmitate (16-oxo-hexadecanoic acid) is an oxidized metabolite of palmitic acid that belongs to the broader family of oxygenated fatty acids. These metabolites have gained significant research interest due to their potential biological activities in various metabolic and disease contexts. The analysis of this compound presents significant analytical challenges due to its chemical properties and the complex biological matrices in which it is typically found. As a medium-chain fatty acid derivative, this compound exhibits moderate polarity and requires specialized sample preparation techniques to ensure accurate quantification amidst interfering compounds.
Recent metabolomics studies have highlighted the importance of oxidized lipid metabolites in various disease states. Research on pulmonary fibrosis has identified several fatty acid metabolites, including hexadecanoic acid derivatives, as potentially significant biomarkers, underscoring the need for reliable analytical methods for these compounds [1]. Similarly, studies of gut microbiota-metabolite interactions have revealed that lipid metabolism is significantly altered in response to various interventions, further highlighting the importance of accurate oxo-fatty acid quantification [2]. The analytical approach must address challenges such as matrix effects, potential degradation, and the need for sufficient sensitivity to detect these metabolites at physiologically relevant concentrations.
Table 1: Key Characteristics of this compound
| Property | Specification |
|---|---|
| Systematic Name | 16-Oxohexadecanoic acid |
| Molecular Formula | C₁₆H₃₀O₃ |
| Category | Oxidized fatty acid |
| Precursor Compound | Palmitic acid (C16:0) |
| Common Biological Matrices | Plasma, serum, adipose tissue, gut content |
| Key Analytical Challenges | Matrix interference, low abundance, chemical stability |
Proper collection of biological samples is crucial for maintaining the integrity of this compound and preventing artifactual formation or degradation. For blood-derived samples, collect venous blood into EDTA-containing vacuum tubes followed by immediate centrifugation at 2,500 × g for 15 minutes at 4°C to separate plasma. For serum preparation, use serum separator tubes and allow blood to clot for 30 minutes before centrifugation. Aliquot the samples immediately into cryovials and flash-freeze in liquid nitrogen before storage at -80°C to prevent degradation [2]. For tissue samples, rapidly excise the tissue of interest (e.g., adipose tissue, liver) and rinse with ice-cold phosphate-buffered saline to remove blood contaminants. Snap-freeze in liquid nitrogen and pulverize the frozen tissue using a pre-cooled mortar and pestle under liquid nitrogen before homogenization.
Adipose tissue sampling requires special consideration due to the high lipid content. Following the protocols used in lipid metabolism studies, collect subcutaneous adipose tissue (SCAT) explants and immediately process them for analysis [3]. For gut content samples, collect the luminal content from the cecum and colon, immediately lyophilize to preserve metabolic profiles, and store at -80°C until analysis [2]. Consistent handling procedures are critical as variations in processing time can significantly impact metabolite stability.
Table 2: Sample Types and Storage Conditions
| Sample Type | Collection Method | Storage Conditions | Stability |
|---|---|---|---|
| Plasma | EDTA tubes, centrifugation at 2,500 × g, 15 min, 4°C | -80°C in cryovials | 6 months |
| Serum | Serum separator tubes, clot 30 min, centrifugation | -80°C in cryovials | 6 months |
| Adipose Tissue | Snap-freeze in liquid nitrogen, pulverize | -80°C | 3 months |
| Gut Content | Lyophilize, homogenize | -80°C in amber vials | 6 months |
| Cell Cultures | Rapid wash with cold PBS, scrape cells | -80°C in cryovials | 3 months |
Extraction efficiency is paramount for accurate this compound quantification. For comprehensive metabolomic analysis, employ a dual-extraction approach using cold methanol-methyl tert-butyl ether (MTBE) mixture (80:20, v/v) [2]. Add 300 μL of the cold solvent mixture to 10 mg of lyophilized and homogenized sample, followed by homogenization for 30 minutes using a cell disruption pellet mixer. Centrifuge the mixture at 12,825 × g for 10 minutes at 4°C to separate the phases. Carefully collect the supernatant and divide it for different analysis platforms: 50 μL for GC-MS analysis and 200 μL for LC-MS analysis [2].
For cellular samples, carefully aspirate the culture medium and rapidly wash cells with ice-cold phosphate-buffered saline (PBS). Add 500 μL of cold lysis buffer (4% SDS, 150 mM NaCl, 50 mM HEPES pH 7.4) containing EDTA-free protease inhibitors and benzonase to the cell pellet [4]. Vortex vigorously and incubate on ice for 15 minutes with periodic mixing. Clarify the lysate by centrifugation at 14,000 × g for 15 minutes at 4°C and transfer the supernatant to a new tube for subsequent extraction. Protein precipitation is a critical step; add four volumes of cold methanol to the lysate, vortex thoroughly, and incubate at -20°C for 1 hour before centrifugation at 14,000 × g for 15 minutes. Collect the supernatant and evaporate under a gentle nitrogen stream before reconstitution in the appropriate mobile phase.
Optimized extraction of this compound from biological matrices requires careful solvent selection. The modified MTBE/methanol method provides excellent recovery of oxidized lipids while minimizing protein co-precipitation. Resuspend the dried sample extracts in 300 μL of cold methanol-MTBE mixture (80:20, v/v) with thorough vortexing [2]. For complex matrices, consider a sequential extraction approach: first with methanol-water (1:1, v/v) followed by MTBE-methanol (3:1, v/v). This approach can improve recovery from samples with high triglyceride content, such as adipose tissue or milk fat.
Phase separation is achieved by centrifugation at 12,825 × g for 10 minutes at 4°C. The upper organic phase containing this compound and other lipids is carefully collected without disturbing the protein interphase. The extraction is repeated twice with fresh MTBE, and the combined organic phases are evaporated to dryness under a gentle nitrogen stream at room temperature. Sample reconstitution is performed in 100 μL of methanol or methanol-water (80:20, v/v) depending on the subsequent analytical technique, with vortexing for 30 seconds and brief sonication (5 minutes) to ensure complete dissolution.
Selective enrichment of this compound may be necessary when analyzing samples with limited material or low metabolite concentrations. Use reversed-phase C18 cartridges (100 mg, 3 mL) conditioned sequentially with 3 mL of methanol and 3 mL of water. After loading the sample, wash with 3 mL of water followed by 3 mL of methanol-water (30:70, v/v). Elute this compound with 2 mL of methanol containing 0.1% formic acid, and evaporate the eluate to dryness under nitrogen [5].
For hydroxylamine-mediated enrichment of fatty acid metabolites, adapt the approaches used for S-fatty-acylated protein analysis [4]. After initial extraction, reconstitute samples in 100 μL of 50 mM HEPES buffer (pH 7.4) containing 1% SDS and 50 mM hydroxylamine. Incubate at room temperature for 2 hours with gentle agitation. This treatment can help stabilize certain oxidized lipid species before further cleanup using C8 or C18 cartridges. The enrichment factor for this method typically ranges from 5 to 10-fold, significantly improving detection sensitivity for low-abundance oxo-fatty acids.
Liquid chromatography separation is achieved using reversed-phase columns, with the C18 column (100 × 2.1 mm, 1.7 μm) being the most suitable for this compound analysis. Maintain the column temperature at 40°C and use a binary mobile phase system consisting of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid. Employ a gradient elution program as follows: 0-2 min, 20% B; 2-15 min, 20-95% B; 15-18 min, 95% B; 18-20 min, 95-20% B; followed by 5 minutes of re-equilibration at 20% B. The flow rate should be maintained at 0.3 mL/min with an injection volume of 5-10 μL [2] [1].
Mass spectrometric detection is performed using high-resolution instruments such as Q-TOF or Orbitrap systems for optimal identification and quantification. Operate the mass spectrometer in negative electrospray ionization mode with the following typical source parameters: capillary voltage, 2.5 kV; cone voltage, 30 V; source temperature, 120°C; desolvation temperature, 350°C; cone gas flow, 50 L/h; and desolvation gas flow, 600 L/h. For targeted analysis, use multiple reaction monitoring (MRM) with the transition 269.2→251.2 for this compound (corresponding to the loss of H₂O). For untargeted metabolomics, full scan mode at a resolution of 70,000 (FWHM) with a mass range of m/z 50-1000 is recommended [2].
Derivatization is essential for GC-MS analysis of this compound. Start with a methoximation step by adding 50 μL of methoxyamine hydrochloride (15 mg/mL in pyridine) to the dried extract and incubating at room temperature in darkness for 16 hours [2]. This step protects the carbonyl group and reduces ring formation. Follow with silylation by adding 50 μL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), vortexing, and incubating at 70°C for 1 hour. This process derivatives acidic protons, increasing volatility and thermal stability.
Chromatographic separation is achieved using a non-polar stationary phase such as DB-5MS capillary column (30 m × 0.25 mm i.d., 0.25 μm film thickness). Use helium as the carrier gas at a constant flow rate of 1.0 mL/min. Implement the following temperature program: initial temperature 60°C (held for 1 min), ramped to 325°C at 10°C/min, with a final hold time of 10 minutes. The injector temperature should be maintained at 250°C, and samples should be injected in splitless mode with a purge time of 1 minute. Mass spectrometric detection is performed in electron impact ionization mode at 70 eV with the ion source temperature set to 230°C and the quadrupole at 150°C. Scan from m/z 50 to 600 at 2 scans per second [2].
The following workflow diagram illustrates the complete sample preparation and analysis process:
Data processing for this compound analysis requires specialized software tools depending on the analytical platform used. For GC-MS data, use the free access XCMS software on the R platform after converting files to CDF format [2]. Perform filtering, feature detection, peak alignment, and data normalization using optimized parameters. For LC-MS data, process raw data with software such as Mass Profinder using Molecular Feature Extraction (MFE) algorithms for peak selection, background cleaning, and peak alignment [2]. Transfer the processed data to Mass Profiler Professional (MPP) for univariate and multivariate analysis.
Compound identification should follow a tiered approach: (1) match retention time/index and mass spectrum with authentic standards when available; (2) confirm precursor ion m/z with mass accuracy < 5 ppm; (3) match fragmentation pattern with reference spectra or computational prediction; and (4) verify chromatographic behavior against known standards. For quantitative analysis, use stable isotope-labeled internal standards (e.g., d₃-16-oxo-palmitate) when available. Prepare a calibration curve with at least six concentration levels covering the expected physiological range (typically 1-500 ng/mL). Use weighted linear regression (1/x or 1/x²) to account for heteroscedasticity.
Multivariate statistical analysis is essential for interpreting this compound data in the context of metabolomic studies. Perform unsupervised pattern recognition using principal component analysis (PCA) to identify natural clustering and outliers. Follow with supervised methods such as partial least-squares discriminant analysis (PLS-DA) or orthogonal PLS-DA (OPLS-DA) to maximize separation between experimental groups. Use cross-validation and permutation tests to avoid overfitting. For univariate analysis, apply appropriate statistical tests (t-test, ANOVA) with correction for multiple comparisons (e.g., Benjamini-Hochberg false discovery rate). Consider pathway analysis using tools such as MetaboAnalyst to identify perturbed metabolic pathways involving this compound [1].
Quality control measures are essential for generating reliable this compound data. Incorporate system suitability tests at the beginning of each analytical batch using a reference standard at mid-range concentration. Include pooled quality control (QC) samples prepared by combining equal aliquots of all study samples and analyze these QCs throughout the sequence (at beginning, end, and after every 6-10 experimental samples) to monitor system stability [2]. Evaluate QC samples using multivariate statistics (PCA) to ensure clustering tightly in the center of the scores plot.
Method performance should be regularly assessed using validation parameters. The table below outlines key quality control parameters and acceptance criteria:
Table 3: Quality Control Parameters and Acceptance Criteria
| Parameter | Assessment Method | Acceptance Criteria |
|---|---|---|
| Accuracy | Spike recovery with known amounts | 85-115% |
| Precision | Replicate injections of QC samples | RSD < 15% |
| Linearity | Calibration curve R² | > 0.995 |
| LOD | Signal-to-noise ratio = 3 | < 1 ng/mL |
| LOQ | Signal-to-noise ratio = 10 | < 5 ng/mL |
| Matrix Effects | Post-extraction spiking | 85-115% |
Common issues in this compound analysis include peak tailing in chromatography, which can be addressed by adding 0.1% formic acid to mobile phases; ion suppression in mass spectrometry, minimized through improved sample cleanup; and degradation during analysis, prevented by maintaining samples at 4°C during acquisition and using amber vials for light-sensitive compounds.
The following diagram illustrates the quality control protocol implemented throughout the analytical process:
16-oxo-palmitate (also known as 16-oxohexadecanoate) represents a specialized oxidized fatty acid derivative that belongs to the class of long-chain fatty acids characterized by an aliphatic tail containing 16 carbon atoms with a terminal carbonyl (oxo) group. This molecular structure features a carboxylic acid terminus on one end and a ketone functional group on the terminal carbon (C-16), making it a ω-oxo fatty acid with distinctive chemical and biological properties compared to its saturated counterpart, palmitic acid. The compound's molecular formula is C₁₆H₂₉O₃, with a molar mass of 269.41 g/mol, and it possesses predicted physicochemical properties including a logP value of 5.61 (indicating moderate hydrophobicity) and water solubility of approximately 0.00059 g/L, reflecting its amphipathic character [1].
The unique structural features of this compound, particularly its terminal carbonyl group, render it a valuable chemical intermediate in organic synthesis and a potential signaling molecule in biological systems. The presence of both carboxylic acid and ketone functionalities within the same hydrocarbon chain allows for diverse chemical manipulations, including selective reductions, nucleophilic additions to the carbonyl, and various conjugation strategies. In biological contexts, such oxidized fatty acid derivatives often exhibit modified bioactivities compared to their parent compounds, potentially influencing metabolic pathways and cellular signaling processes. These characteristics make this compound a compound of significant interest in both chemical and biological research applications [1].
The photochemical hydroacylation reaction represents a modern, efficient methodology for synthesizing this compound and similar oxidized fatty acid derivatives. This approach employs green chemistry principles by utilizing mild reaction conditions, water as a solvent, and avoiding toxic metal catalysts. The procedure involves the reaction of commercially available terminal alkenoic acids with aliphatic aldehydes using phenylglyoxylic acid as a photoinitiator under household lamp irradiation. This method yields saturated oxo fatty acids (SOFAs) with the oxo functionality at various positions along the aliphatic chain, including the desired this compound when appropriate starting materials are selected [2].
The reaction mechanism proceeds through a radical-based pathway initiated by photoexcitation of phenylglyoxylic acid, which generates radical species that facilitate the addition of the aldehyde across the terminal double bond of the alkene precursor. The reaction typically achieves yields between 52-68%, which represents excellent efficiency for a carbon-carbon bond forming reaction in aqueous media. Key advantages of this methodology include its atom economy, minimal waste generation, and the avoidance of precious metal catalysts, making it particularly suitable for the synthesis of biologically relevant molecules where metal contamination must be avoided. The reaction exhibits broad substrate scope, allowing for the incorporation of various functional groups and chain lengths, thus enabling the preparation of diverse oxo-fatty acid analogs for structure-activity relationship studies [2].
While photochemical hydroacylation represents the most direct contemporary approach, researchers have also developed enzymatic synthesis routes for related fatty acid esters that could be adapted for this compound production. These methods typically utilize lipase-based catalysis to achieve specific chemical transformations under mild conditions. For instance, the synthesis of palmitic acid ethyl ester using immobilized porcine pancreatic lipase has been demonstrated with yields exceeding 73%, showcasing the potential of enzymatic approaches for fatty acid derivative synthesis. Such methods offer advantages including high regioselectivity, minimal protection/deprotection requirements, and reduced environmental impact compared to traditional chemical synthesis [3].
The operational simplicity of enzymatic methods makes them particularly attractive for laboratories without specialized photochemical equipment. Typical enzymatic procedures involve combining fatty acid substrates with alcohol components in the presence of immobilized lipase enzymes at moderate temperatures (30-45°C) for several hours. The reactions can be performed in solvent-free systems or in non-polar organic solvents, followed by straightforward purification of the products. While enzymatic approaches specifically for this compound have not been extensively documented in the literature, the established efficacy with similar fatty acid derivatives suggests strong potential for adaptation through careful selection of enzyme variants and reaction optimization [3].
Table 1: Comparison of Synthesis Methods for this compound
| Method | Reagents & Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Photochemical Hydroacylation | Phenylglyoxylic acid, household lamps, water solvent, room temperature | 52-68 | Metal-free, green conditions, high atom economy | Requires photochemical equipment |
| Enzymatic Synthesis | Immobilized lipase (e.g., porcine pancreatic lipase), 40°C, 6 hours | ~73 (for analogous esters) | Mild conditions, high selectivity, minimal purification | Longer reaction times, enzyme cost |
| Traditional Chemical Synthesis | Concentrated H₂SO₄, high temperature | Variable | Low cost, readily available reagents | Poor selectivity, environmental concerns |
Ester hydrolysis represents a fundamental chemical transformation with significant implications in both chemical and biological contexts. The hydrolytic cleavage of ester bonds proceeds through two primary mechanistic pathways depending on reaction conditions and catalyst presence. The first is a stepwise addition-elimination mechanism that proceeds through a tetrahedral intermediate, which is favored for esters with strongly basic leaving groups. The second is an elimination-addition mechanism that transits through a high-energy acylium ion intermediate, typically operating for esters with weakly basic leaving groups where the conjugate acid of the leaving group is a strong acid. Between these conceptual extremes exists a continuum of possible concerted mechanisms with varying combinations of bond formation and cleavage synchrony [4].
In biological systems, enzyme-catalyzed ester hydrolysis employs sophisticated active site architectures to stabilize high-energy transition states and intermediates. The three major families of ester-hydrolyzing enzymes include: (1) acid lipases that function optimally in acidic environments (pH 2-5); (2) phospholipases A2 that are maximally active at neutral pH and typically utilize Ca²⁺ as a Lewis acid in catalysis; and (3) esterases of the α/β hydrolase fold superfamily that predominantly employ Ser-His-Asp (or Glu) catalytic triads to facilitate nucleophilic attack on the carbonyl carbon. Understanding these enzymatic mechanisms provides valuable insights for designing hydrolysis conditions in laboratory settings and for anticipating the metabolic fate of esterified this compound derivatives in biological systems [4].
The kinetic evaluation of ester hydrolysis reactions provides critical insights into reaction mechanisms and efficiency. For pH-independent hydrolysis, as observed with certain activated esters like bis(2,4-dinitrophenyl) carbonate (DNPC), the reaction follows a second-order rate law dependent on both ester and water concentration. The observed rate constant (kₒbₛ) can be determined by monitoring the increase in solution absorbance due to liberation of the chromogenic phenol product over time. The second-order rate constant (k₂) is then calculated by normalizing kₒbₛ to the water concentration [k₂ = kₒbₛ / [H₂O]]. This approach enables quantitative comparison of hydrolysis rates under different experimental conditions [5].
Activation parameters provide additional mechanistic information and can be determined through temperature-dependent kinetic studies. The activation energy (Eₐ) is obtained from the slope of an Arrhenius plot (ln k₂ vs. 1/T), while the enthalpy (ΔH‡) and entropy (ΔS‡) of activation are calculated using the Eyring equation. Typical experimental values for ester hydrolysis reactions range from 50-100 kJ/mol for Eₐ, with ΔH‡ values of 15-20 kcal/mol and ΔS‡ values of -10 to -20 cal·mol⁻¹·K⁻¹ for bimolecular mechanisms in aqueous-organic solvent mixtures. These parameters reflect the molecular reorganization requirements during the transition state formation and provide evidence for the operating mechanism [5].
Table 2: Kinetic Parameters for Ester Hydrolysis in Aqueous-Organic Solvent Mixtures
| Solvent System | Temperature Range (°C) | k₂ (L·mol⁻¹·s⁻¹) | Eₐ (kJ/mol) | ΔH‡ (kcal/mol) | ΔS‡ (cal·mol⁻¹·K⁻¹) |
|---|---|---|---|---|---|
| Water-Acetonitrile | 25-45 | 0.005-0.015 | ~70 | ~15 | ~ -15 |
| Water-Dimethoxyethane | 25-45 | 0.003-0.008 | ~75 | ~16 | ~ -12 |
| Aqueous Buffer (pH 7.4) | 37 | 0.001-0.01 | Variable | Variable | Variable |
The structural confirmation and purity assessment of synthesized this compound require complementary analytical techniques. Mass spectrometry, particularly LC-MS/MS in negative ionization mode, provides sensitive detection and characterization through predictable fragmentation patterns. The predicted MS/MS spectrum shows characteristic fragments at m/z 269.21 [M-H]⁻, with diagnostic cleavage fragments indicating the position of the oxo functionality along the aliphatic chain. Additionally, nuclear magnetic resonance (NMR) spectroscopy offers complementary structural information, with ¹³C NMR displaying characteristic signals for the terminal carbonyl carbon (δ ~200 ppm), the carboxylate carbon (δ ~180 ppm), and the aliphatic chain carbons (δ 20-40 ppm) [1].
For quantitative analysis of this compound in complex mixtures, chromatographic separation coupled with mass spectrometric detection provides the necessary specificity and sensitivity. Reverse-phase high-performance liquid chromatography (HPLC) using C18 stationary phases with gradient elution (typically water-acetonitrile or water-methanol mobile phases containing volatile modifiers like formic acid or ammonium acetate) effectively separates this compound from related fatty acid derivatives. Detection can be achieved through UV absorbance (although extinction coefficients are modest for aliphatic oxo-acids) or more sensitively by mass spectrometry using selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for enhanced specificity in biological matrices [1].
Rigorous quality assessment of synthesized this compound requires determination of chemical purity and key physicochemical parameters. Purity evaluation typically employs normal-phase HPLC with evaporative light-scattering detection (ELSD) or corona charged aerosol detection (CAD) as these detection methods provide uniform response factors independent of chromophore presence. For reference standardization, quantitative NMR (qNMR) using an appropriate internal standard (e.g., 1,3,5-trimethoxybenzene) offers absolute purity determination without need for identical reference materials. Additional quality assessments include measurement of melting point (theoretical 24-26°C for analogous ethyl palmitate), refractive index (theoretical n₂₀/D 1.440), and acid value to confirm complete deprotection if carboxyl-protecting groups were employed during synthesis [3].
The physicochemical characterization of this compound should include determination of its exact solubility profile in pharmaceutically relevant solvents, partition coefficients (log P) in standard octanol-water systems, and stability assessment under various pH and temperature conditions. These parameters critically influence biological activity and pharmaceutical development potential. Particularly important is the evaluation of hydrolytic stability under physiological conditions (pH 7.4, 37°C) to determine the lifetime of ester derivatives in biological systems. Such comprehensive characterization provides essential data for both chemical applications and biological studies of this compound and its derivatives [1] [3].
This compound and related oxidized fatty acid derivatives have emerged as potential signaling molecules with significant roles in metabolic regulation, particularly through the Peroxisome Proliferator-Activated Receptor (PPAR) pathways. PPARs constitute a family of ligand-activated nuclear transcription factors that regulate fundamental metabolic processes including fatty acid oxidation, lipid homeostasis, glucose metabolism, and inflammatory responses. The PPAR signaling pathway plays a particularly significant role in mitochondrial biogenesis and energy metabolism regulation, with PPARα highly expressed in metabolically active tissues like the heart, liver, and skeletal muscle, while PPARγ, though underexpressed in cardiac tissue, significantly influences insulin sensitivity and glucose metabolism [6].
Research has demonstrated that palmitate and its derivatives can induce substantial alterations in PPAR signaling, ultimately contributing to metabolic dysregulation in conditions such as diabetic cardiomyopathy. In experimental models, palmitate exposure decreased cell viability, induced cell membrane shrinkage, and promoted intracellular lipid accumulation. Concurrently, palmitate triggered increased cellular reactive oxygen species (ROS) production, leading to reduced ATP generation and mitochondrial damage. These changes were associated with decreased expression of PPARα and PPARγ, increased expressions of PGC-1α (PPARγ coactivator-1 alpha, a master regulator of mitochondrial biogenesis) and UCP2 (mitochondrial uncoupling protein-2), and elevated levels of BNP (brain natriuretic peptide), indicating impaired cardiomyocyte function [6].
Diagram 1: PPAR Signaling Pathway in Palmitate-Induced Cellular Damage - This diagram illustrates the molecular mechanisms through which palmitate and its derivatives, including this compound, influence PPAR signaling, mitochondrial function, and ultimately contribute to cellular damage in conditions such as diabetic cardiomyopathy.
The pathophysiological significance of palmitate derivatives extends to multiple metabolic disorders, with research particularly highlighting their role in diabetic cardiomyopathy (DCM). In this condition, altered PPAR signaling contributes to mitochondrial energy metabolism disorders through several interconnected mechanisms. The heart primarily relies on fatty acid oxidation for energy production, accompanied by higher oxygen consumption rates and lower energy metabolism efficiency. This metabolic shift leads to overproduction of ROS, mitochondrial damage, and accumulation of fatty acids as triglycerides in cardiac tissue, promoting myocardial steatosis. Inappropriate lipid accumulation ultimately causes cardiomyocyte dysfunction and cell death, key features of DCM progression [6].
Beyond cardiac implications, palmitate and its oxidized derivatives induce ER stress-mediated apoptosis in hepatic cells, contributing to non-alcoholic steatohepatitis (NASH) pathogenesis. Elevated saturated free fatty acids, particularly palmitate, trigger endoplasmic reticulum stress through multiple signaling pathways, including PERK (PKR-like ER kinase), PKR (double-stranded RNA-activated protein kinase), and PKA (cAMP-dependent protein kinase A) pathways. These signaling cascades converge on transcription factors such as ATF4 (activating transcription factor-4) and CREB1 (cAMP-responsive element-binding protein 1), which regulate expression of pro-apoptotic factors including CHOP (C/EBP-homologous protein), ultimately promoting programmed cell death. This mechanism demonstrates how lipotoxic stress from saturated fatty acids like palmitate and its derivatives can contribute to metabolic disease progression across multiple organ systems [7].
Principle: This protocol describes the synthesis of this compound through a metal-free photochemical hydroacylation reaction between terminal alkenoic acids and aldehydes, using phenylglyoxylic acid as a photoinitiator and water as solvent [2].
Materials and Equipment:
Procedure:
Characterization:
Principle: This protocol describes the kinetic analysis of ester hydrolysis for this compound ester derivatives using UV-Vis spectrophotometry to monitor the release of chromogenic products over time [5].
Materials and Equipment:
Procedure:
Calculations:
Diagram 2: Synthetic Workflow for this compound Production - This diagram outlines the step-by-step procedure for synthesizing this compound via photochemical hydroacylation, from reaction setup through final characterization of the purified product.
Low Conversion in Photochemical Reaction: Inadequate light penetration or oxygen quenching can reduce reaction efficiency. Ensure proper degassing with nitrogen before irradiation and use appropriate light sources with sufficient output in the required wavelength range. Agitation of the reaction mixture improves light exposure to all reaction components.
Product Purity Issues: The hydrophobic nature of this compound can lead to co-elution of similar fatty acid derivatives during purification. Implement a shallow gradient during silica gel column chromatography and consider using silver nitrate-impregnated silica gel for improved separation of saturated and unsaturated impurities.
Ester Hydrolysis Variability: Inconsistent water content in solvent systems leads to significant variability in hydrolysis kinetics. Maintain strict control over solvent composition by using precisely prepared binary mixtures and account for water content in organic solvents when calculating reactant concentrations.
Chemical Handling: this compound and its synthetic precursors present minimal acute toxicity but should be handled using standard laboratory precautions including gloves and safety glasses. The photochemical reaction should be conducted in a designated photochemistry facility or with proper shielding.
Storage Conditions: Store this compound as a solid at -20°C under inert atmosphere to prevent oxidation. Prepare stock solutions in appropriate organic solvents (acetonitrile, DMSO) and store at -20°C with desiccant to minimize hydrolytic degradation. Under these conditions, the compound typically remains stable for at least 6-12 months.
This compound represents a chemically versatile and biologically relevant fatty acid derivative with significant potential in both basic research and applied contexts. The synthetic methodologies outlined herein, particularly the photochemical hydroacylation approach, provide efficient access to this compound and related analogs for structure-activity relationship studies. A comprehensive understanding of its ester hydrolysis behavior enables appropriate experimental design for biological evaluations and potential pharmaceutical development. The compound's involvement in PPAR signaling pathways and metabolic regulation highlights its significance in metabolic disease research, particularly in the context of diabetic cardiomyopathy and hepatic lipotoxicity. These application notes provide researchers with detailed protocols for the synthesis, characterization, and study of this compound, facilitating further investigation into its chemical properties and biological activities.
This compound (also known as 16-oxohexadecanoate) represents a specialized omega-oxo fatty acid anion that serves as a crucial biochemical intermediate in various metabolic pathways and synthetic applications. This compound is the conjugate base of 16-oxohexadecanoic acid, forming the major species present at physiological pH (7.3). Its unique structural characteristics include a terminal ketone functional group at the sixteenth carbon position, which differentiates it from conventional fatty acids and provides distinctive reactivity profiles valuable in synthetic chemistry and drug development. The compound's significance extends to its role as a precursor in the biosynthesis of cutin in plants and as a metabolic intermediate in fatty acid oxidation pathways [1].
The growing interest in this compound within pharmaceutical and biochemical research stems from its potential applications in structure-activity relationship studies and as a building block for more complex lipid molecules. Recent advances in synthetic methodology have enabled more efficient production of this compound, facilitating its utilization across various research domains. These application notes provide comprehensive protocols for the synthesis of this compound through both enzymatic and chemical routes, with particular emphasis on ligand transfer reactions that offer enhanced efficiency and selectivity [1] [2].
The enzymatic synthesis of this compound represents a fundamental metabolic pathway involving sequential oxidation reactions that transform palmitic acid into its omega-oxo derivative. This biosynthetic process occurs through multiple enzymatic steps, each catalyzed by specific enzyme systems with distinct cofactor requirements and cellular localizations. The primary pathway initiates with omega hydroxylation of palmitic acid, progresses through an aldehyde intermediate, and culminates in the formation of the final oxo product [1].
Table 1: Enzymatic Synthesis Pathway for this compound
| Enzyme System | Substrate | Product | Cofactors | Cellular Location | Reaction Type |
|---|---|---|---|---|---|
| Cytochrome P450 omega-hydroxylase (CYP4A/CYP4F families) | Palmitic acid (16:0) | 16-Hydroxypalmitic acid | NADPH, O₂ | Endoplasmic reticulum microsomes | Omega hydroxylation |
| Alcohol dehydrogenase (NAD⁺-dependent) | 16-Hydroxypalmitic acid | 16-Oxopalmitaldehyde | NAD⁺ | Microsomes/Cytoplasm | Alcohol oxidation |
| Fatty aldehyde dehydrogenase (ALDH3A2) | 16-Oxopalmitaldehyde | This compound | NAD⁺ | Endoplasmic reticulum/Peroxisomes | Aldehyde oxidation |
| Plant cytochrome P450 (CYP86A8, CYP94C1) | Palmitic acid (16:0) | 16-Hydroxypalmitic acid | NADPH, O₂ | Plant microsomes | Omega hydroxylation |
| Cytochrome P450BM-3 (CYP102) | 16-Oxohexadecanoic acid | Hexadecanedioic acid | NADPH, O₂ | Bacterial cytoplasm | Aldehyde oxidation |
Research findings demonstrate that cytochrome P450BM-3 from Bacillus megaterium exhibits significant activity toward omega-oxo fatty acids, oxidizing 16-oxohexadecanoic acid exclusively to the corresponding alpha,omega-dicarboxylic acid. The oxidation rates for omega-oxo fatty acids decrease in the order C₁₆ > C₁₈ ≈ C₁₄ > C₁₂, indicating clear substrate chain length preferences. Notably, no kinetic isotope effect is observed when the aldehyde hydrogen is replaced by deuterium, and the catalytic outcome remains unchanged with structural modifications designed to stabilize radical intermediates [1].
Chemical synthesis of this compound and related compounds can be achieved through various non-enzymatic methods, primarily involving ester hydrolysis and ligand transfer reactions. These synthetic approaches provide alternative pathways for producing omega-oxo fatty acids when enzymatic systems are not available or practical for large-scale synthesis. The strategic advantage of chemical methods lies in their scalability and reaction tunability, allowing researchers to optimize conditions for specific yield and purity requirements [1].
Table 2: Chemical Synthesis Methods for this compound and Related Compounds
| Method | Reagents | Conditions | Product Formation | Mechanism |
|---|---|---|---|---|
| Basic hydrolysis (Saponification) | NaOH, KOH, or LiOH | Basic aqueous solution, room temperature to heating | Carboxylate salt → carboxylic acid after neutralization | Nucleophilic acyl substitution (addition-elimination) |
| Acidic hydrolysis | H₂SO₄ or HCl with heat | Acidic conditions, elevated temperature | Direct formation of carboxylic acid and alcohol | Acid-catalyzed nucleophilic substitution |
| Ligand transfer reactions | Protein substrates with cysteine residues | Physiological pH, presence of target proteins | Transfer to cysteine residues on proteins | Thioester formation and transfer |
| Ester hydrolysis with hydroxide | Metal hydroxides | Alkaline conditions, controlled temperature | Metal carboxylate salts | Base-catalyzed ester cleavage |
| Transpalmitoylation | Acyl-enzyme intermediates | Enzymatic conditions, specific protein substrates | Palmitoylated proteins | Enzymatic acyl transfer |
The structural organization of acyl-enzyme intermediates shows that all but one side of the acyl-enzyme thioester is shielded by hydrophobic residues, leaving only the front side accessible for substrate cysteine approach. This spatial arrangement ensures specificity in ligand transfer reactions and prevents unwanted side reactions. Protonated histidine residues often serve as proton donors to activate the acyl-enzyme thioester for subsequent palmitoyl transfer to substrate molecules [1].
Principle: This protocol utilizes biological enzyme systems to catalyze the oxidation of palmitic acid to this compound through sequential reactions. The method offers high regioselectivity and occurs under mild physiological conditions, making it ideal for producing compounds for biological studies [1].
Materials and Reagents:
Procedure:
Prepare the enzyme reaction mixture in a final volume of 10 mL containing:
Initiate the reaction by adding the NADPH regenerating system and incubate at 37°C with gentle shaking (150 rpm) for 60 minutes.
Monitor reaction progress by LC-MS analysis of aliquots (100 μL) taken at 0, 15, 30, and 60 minutes, quenched with 100 μL stop solution.
Add second enzyme system after 60 minutes:
Continue incubation for an additional 90 minutes at 37°C with gentle shaking.
Terminate the reaction by adding 10 mL of stop solution and incubating on ice for 10 minutes.
Extract the product with 3 volumes of dichloromethane:ethyl acetate (1:1 v/v), vortex vigorously for 1 minute, and centrifuge at 3000 × g for 10 minutes.
Collect the organic phase and evaporate under a stream of nitrogen gas.
Purify the residue by normal phase chromatography using a hexane:ethyl acetate gradient (100:0 to 70:30 over 30 minutes).
Characterize the product by LC-MS, NMR, and comparison with authentic standards.
Critical Notes:
Principle: This protocol employs chemical ligand transfer methodology for the synthesis of this compound derivatives through transpalmitoylation reactions. The approach utilizes acyl-enzyme intermediates to transfer palmitoyl groups to substrate cysteine residues, offering advantages in synthetic efficiency and functional group compatibility [1].
Materials and Reagents:
Procedure:
Activate the carboxylic acid by dissolving 5 mmol palmitic acid in 20 mL anhydrous toluene containing 5.5 mmol DCC and 0.5 mmol DMAP. Stir under nitrogen atmosphere at room temperature for 2 hours.
Remove precipitated dicyclohexylurea by filtration through a sintered glass funnel.
Form the acyl-enzyme intermediate by adding 1 mmol protein substrate with accessible cysteine residues to the activated ester solution. Maintain pH at 7.5 using 50 mM phosphate buffer and incubate at 25°C for 4 hours with gentle stirring.
Monitor intermediate formation by analytical TLC (hexane:ethyl acetate, 8:2) or by sulfhydryl group quantification using Ellman's reagent.
Initiate the ligand transfer by adding the target acceptor molecule (1.2 mmol) containing a nucleophilic group (typically -SH or -OH).
Continue the reaction at 25°C for 12-16 hours with continuous monitoring by TLC or LC-MS.
Quench the reaction by adding 10 mL saturated ammonium chloride solution.
Extract the product with 3 × 30 mL ethyl acetate, combine organic layers, and wash with brine.
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography using silica gel and a hexane to hexane:ethyl acetate gradient system.
Characterize the final product using appropriate analytical techniques (NMR, MS, IR).
Critical Notes:
The synthesis and utilization of this compound and related fatty acid derivatives have significant implications for modern structure-based drug discovery. Recent advances in deep learning methodologies, particularly graph neural networks (GNNs), have enabled more accurate classification of ligand binding sites in protein targets. The GraphSite algorithm exemplifies this approach, utilizing graph representations of local protein structures to effectively capture structural, physicochemical, and evolutionary characteristics of binding pockets. This method has demonstrated impressive performance, achieving a class-weighted F1-score of 81.7% in comprehensive cross-validation benchmarks against a large dataset of binding pockets belonging to 14 diverse functional classes [3].
The application of this compound in binding site studies contributes to the development of predictive models for ligand-protein interactions, particularly for lipids and fatty acid-binding proteins. These models help identify novel targets for pharmacotherapy and support the design of biopharmaceuticals against various diseases. The ability to accurately classify binding sites based on ligand information is essential for studying ligand binding at a system level, with broad applications in polypharmacology, side effects prediction, and drug repositioning [3].
This compound serves as a key intermediate in the synthesis of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs), an extraordinary class of bioactive lipids with diverse therapeutic potentials. These compounds have demonstrated significant bioactivities, including enhancement of insulin secretion, optimization of blood glucose absorption, and anti-inflammatory effects. The intricate nature of FAHFAs' structure reflects a synthetic challenge that requires strategic introduction of ester bonds along the hydroxy fatty acid chain [2].
Recent methodological advances have enabled the construction of comprehensive FAHFA libraries using photochemical hydroacylation as a key transformation. This environmentally friendly process, orchestrated by phenylglyoxylic acid as the photoinitiator, serves as the linchpin in establishing a practical method for generating diverse FAHFA derivatives. The approach involves:
This modular synthetic approach has enabled the production of diverse regio-isomers of CAHSAs, PAHSAs, and OAHSAs, broadening our ability for future structure-activity relationship studies and highlighting the importance of this compound as a synthetic intermediate [2].
Figure 1: Enzymatic pathway for this compound synthesis showing sequential oxidation steps catalyzed by specific enzyme systems with their required cofactors.
Figure 2: Experimental workflow for chemical synthesis of this compound derivatives via ligand transfer reactions, highlighting key steps and critical reaction conditions.
The synthesis of This compound through both enzymatic and chemical routes represents a strategically important capability in modern chemical biology and drug discovery. The ligand transfer methodologies outlined in these application notes provide researchers with robust, reproducible protocols for producing this key metabolic intermediate and building block for more complex lipid molecules. The continuing evolution of synthetic approaches, including the emerging applications of photochemical hydroacylation and graph-based binding site prediction, promises to further enhance our ability to study and utilize this important class of compounds [1] [3] [2].
Future directions in this field will likely focus on the development of increasingly selective catalysts for fatty acid oxidation, improved ligand transfer efficiency, and enhanced computational prediction of binding interactions. The integration of artificial intelligence methodologies with experimental synthesis will potentially enable more targeted design of fatty acid derivatives with optimized therapeutic properties. As these capabilities advance, this compound and related oxo-fatty acids will continue to serve as crucial tools in elucidating biological pathways and developing novel therapeutic interventions for metabolic diseases, inflammatory conditions, and other health challenges.
The table below summarizes a recommended single-step extraction method, adapted from a comprehensive comparison of lipid extraction techniques, which was found to be efficient for a broad range of lipids from diverse Arabidopsis tissues [1].
| Protocol Component | Detailed Description for 16-Oxo-palmitate |
|---|---|
| Method Principle | Single-step extraction using a chloroform/isopropanol/methanol/water solvent system [1]. |
| Recommended Solvents | Chloroform, Isopropanol, Methanol (e.g., ratio 3:5:2:1 with water) [1]. |
| Key Additives | Antioxidant: Butylated hydroxytoluene (BHT) at 0.01% to prevent oxidation of target analyte [1]. Internal Standard: A stable isotope-labeled standard (e.g., d₃-16-oxo-palmitate) should be added during extraction for accurate quantification [2]. | | Sample Preparation | 1. Harvesting: Flash-freeze tissue in liquid nitrogen. 2. Homogenization: Grind frozen tissue to a fine powder. 3. Weighing: Transfer a precise amount (e.g., 50-100 mg) for extraction [3]. | | Extraction Procedure | 1. Add ice-cold extraction solvent with additives to powdered tissue. 2. Vortex vigorously for 10 seconds. 3. Sonicate in an ice bath for 10 minutes. 4. Incubate with shaking (e.g., 100 rpm) for 24 hours at 4°C [1]. | | Post-Extraction Cleanup | Centrifuge (e.g., 15,000 × g, 15 min, 4°C) to pellet debris. Collect the supernatant for analysis or further purification. |
The following diagram outlines the complete experimental workflow, from sample collection to data analysis, integrating the extraction protocol with modern purification and detection strategies.
For enhanced sensitivity, especially with limited plant material, consider these advanced techniques:
Given the lack of a direct protocol, you will likely need to optimize the general method. Key parameters to investigate include:
| Question | Possible Cause & Solution |
|---|
| How can I improve my overall synthesis yield? | Cause: Inefficient purification methods. Solution: Implement a Solid-Phase Extraction (SPE) purification method. This approach eliminates liquid-liquid extraction and solvent evaporation, which can lead to product loss. Automated systems using an Alumina-N Sep-Pak cartridge have achieved high yields for labeled palmitate [1]. | | My reaction yield is low. What parameters should I optimize? | Causes & Solutions: • Reaction Time & Temperature: Optimize for your specific setup. One protocol uses 2 minutes at 40°C [1]. • Substrate Molar Ratio: A slight excess of one reactant can drive the reaction. For esterification, a 1:1.1 molar ratio has been used successfully [2]. • Enzyme Usage (if applicable): Using 10 g/L of immobilized lipase has resulted in yields over 97% for related esters [2]. | | How can I monitor the reaction progress and check final purity? | Solution: Use UPLC-QTOF-MS. This technique is highly effective for metabolite profiling and identification. Specific parameters include a C18 column, a water/acetonitrile mobile phase gradient with 0.1% formic acid, and positive ion mode detection [3]. | | I am concerned about the scalability of my synthesis. | Solution: A two-step chemo-enzymatic process has been successfully scaled to a 700-L reactor, producing a 97.5% yield of a palmitate ester, demonstrating excellent scalability [2]. |
The table below summarizes key performance data from relevant palmitate synthesis protocols to provide realistic yield expectations.
| Synthesis Target | Synthesis Method | Key Optimized Parameters | Reported Yield | Reference |
|---|
| [11C]Palmitate (Radioactive Tracer) | Grignard reagent alkylation with [11C]CO₂, SPE purification | • Reaction: 2 min at 40°C • Purification: Alumina-N Sep-Pak | 33% (Decay-corrected radiochemical yield) | [1] | | All-trans-Retinyl Palmitate | Two-step chemo-enzymatic (hydrolysis + enzymatic esterification) | • Retinol concentration: 300 g/L • Molar ratio (Retinol:Palmitic Acid): 1:1.1 • Immobilized lipase: 10 g/L • Temperature: 30°C | 97.5% (Reactor yield, 700-L scale) | [2] |
Here are detailed methodologies for two key techniques that can be adapted for 16-oxo-palmitate synthesis.
This protocol, adapted from the synthesis of [11C]palmitate, is highly valuable for its efficiency and automation potential [1].
Employing a robust analytical method like UPLC-QTOF-MS is crucial for monitoring your synthesis and confirming the identity and purity of this compound [3].
The following diagram illustrates a logical troubleshooting pathway for optimizing your synthesis yield, based on the protocols and data above.
I hope this technical support content provides a solid foundation for your team. The strategies and methods outlined here, particularly the SPE purification and detailed UPLC-QTOF-MS protocol, should be directly adaptable to your work on this compound.
Q1: What are the most effective methods to significantly increase the reaction rate and yield?
Q2: How does magnetic field pretreatment work, and how is it applied?
Q3: My reaction yield is low due to the poor solubility of substrates. What can I do?
tert-amyl alcohol or n-hexane, which is suitable for lipase-catalyzed reactions [2] [3].Q4: How can I make my synthesis process more efficient for larger scales?
Here are detailed methodologies for the two most impactful physical enhancement techniques.
This protocol is adapted from research on synthesizing D-isoascorbyl palmitate, demonstrating a yield of 94.32% and a 2.85-fold increase in apparent reaction rate compared to mechanical shaking [1].
| Parameter | Optimal Condition | Notes |
|---|---|---|
| Enzyme Load | 9% (w/w) | Relative to total substrate mass [1]. |
| Reaction Temperature | 61 °C | Balance between high activity and enzyme stability [1]. |
| Molar Ratio | 1:5 (Acceptor : Fatty Acid) | Higher acyl donor concentration drives equilibrium toward product [1]. |
| Ultrasound Power | 137 W | Optimized for reaction efficiency [1]. |
| Reaction Time | 6 hours | Drastic reduction from typical 24+ hours [1]. |
This method, based on the synthesis of naringin palmitate, involves pre-treating the enzyme to boost its catalytic efficiency before the reaction begins [2].
tert-amyl alcohol.| Treatment Type | Magnetic Field Intensity | Exposure Time | Observed Effect (vs. Untreated Control) |
|---|---|---|---|
| M-I-CALB (Dry Enzyme) | 100 mT | 1-3 h | Increased initial rate [2]. |
| M-I-CALB (Dry Enzyme) | 300 mT | 1 h | Increased initial rate [2]. |
| M-I-CALB (Dry Enzyme) | 500 mT | 3 h | Enzyme inactivation [2]. |
| M-I-CALB-S (Enzyme in Solution) | 500 mT | 3 h | Significant activity enhancement [2]. |
tert-amyl alcohol) in the center of the magnetic field [2].The following diagram outlines a logical, step-by-step decision process for diagnosing and addressing low yield in your experiments.
A study introduced oxaalkyne and alkyne fatty acids as novel tracers to study beta-oxidation. This method, when combined with sensitive chromatography and mass spectrometry, provides unique coverage of metabolic intermediates at an unprecedented level of detail [1].
The methodology is particularly useful for situations where traditional detection methods fail. The table below summarizes its core characteristics and application for your troubleshooting context.
| Feature | Description & Troubleshooting Relevance |
|---|---|
| Tracer Type | Oxaalkyne and alkyne fatty acids [1]. |
| Core Application | Metabolic tracing of the beta-oxidation pathway [1]. |
| Key Advantage | Unique coverage of acyl-carnitine intermediates and shortened acyl chains, which are often missed [1]. |
| Sample Compatibility | Liver lysates and primary hepatocytes (suggesting applicability to complex tissue matrices) [1]. |
| Salvage Pathway Detection | Can indicate peroxisomal beta-oxidation activity when mitochondrial beta-oxidation is impaired [1]. |
Here are some frequently asked questions structured for a technical support resource, based on the information found.
Q1: Why is 16-oxo-palmitate particularly challenging to detect in complex matrices like liver lysates?
Q2: What is a robust method to trace intermediates like this compound in a beta-oxidation pathway?
Q3: We suspect our cell model has compromised mitochondrial beta-oxidation. How can we check for alternative metabolic pathways?
Here is a visual workflow for implementing the oxaalkyne/alkyne fatty acid tracer method in an experimental setting.
Workflow for Oxaalkyne Tracer Analysis
This detailed protocol is adapted from the referenced study [1].
The following diagram illustrates the metabolic pathways involved in fatty acid beta-oxidation, highlighting where the tracer method provides critical insight, especially under impaired mitochondrial conditions.
Fatty Acid Beta-Oxidation & Salvage Pathways
Producing this compound involves a three-step enzymatic pathway that begins with palmitic acid. The following diagram outlines this sequence and the primary enzymes responsible for each conversion.
Here are specific problems you may encounter during experiments, with evidence-based solutions.
| Problem & Phenomenon | Possible Root Cause | Recommended Solution | Key Parameters & Notes |
|---|
| Low Reaction Rate Low product yield, slow substrate conversion. | Insufficient CYP450 expression/activity. Sub-optimal electron transfer. Incorrect substrate presentation. | Use inducers to upregulate CYP450 expression. Ensure sufficient NADPH-P450 reductase activity. Solubilize palmitic acid with carriers like BSA or cyclodextrins. | CYP450 Measurement: Use the CO-difference spectral assay (peak at 450 nm) [1]. Reductase Activity: Measure NADPH-cytochrome c reduction rate [1]. | | Byproduct Accumulation Detection of 16-hydroxypalmitate or other intermediates. | Incomplete reaction cascade. Imbalanced enzyme ratios. Insufficient cofactors for ADH/ALDH. | Optimize the expression levels of ADH and ALDH. Supplement with NAD⁺ to drive the second and third oxidation steps. Use engineered enzyme cascades or whole-cell systems. | Cofactor Regeneration: Consider systems to recycle NAD⁺. Analytical Methods: Use GC-MS or LC-MS to monitor all intermediates. | | Loss of Enzyme Activity Activity drops over time or between batches. | Enzyme instability. Proteolytic degradation. Heme group degradation (P420 formation). | Include glycerol (20%) in buffers for P450 stability. Use protease inhibitors during protein extraction. Avoid repeated freeze-thaw cycles; store in small aliquots. | P450 Integrity: A shift in spectral peak from 450 nm to 420 nm indicates inactivation [1]. Storage: Keep microsomal preparations at -80°C. |
Q1: What are the best enzyme systems for the initial omega-hydroxylation of palmitic acid? The most relevant enzymes belong to the CYP4A and CYP4F families, which are microsomal P450s specialized in the omega-hydroxylation of fatty acids [2]. In plants, CYP86A8 has been shown to hydroxylate palmitate effectively [2]. For high activity in a biotechnological setting, the bacterial P450BM-3 (CYP102A1) from Bacillus megaterium is an excellent model and engineering platform, as it has high activity toward long-chain fatty acids and is a soluble, self-sufficient fusion protein [2].
Q2: How can I confirm that CYP450 is the limiting factor in my system? A combination of activity and protein level assays is needed:
Q3: Are there any known inhibitors I should avoid in my reaction buffer? Yes. Be cautious with compounds that can inhibit CYP450 activity.
Here are standardized protocols for two fundamental assays to characterize your system.
This protocol is used to determine the concentration of active CYP450 in microsomal or purified preparations [1].
P450 concentration (nmol/mL) = [ (A450 - A490) / (91 mM⁻¹cm⁻¹) ] / pathlength (cm) [1]This assay measures the activity of the reductase, which is essential for providing electrons to CYP450 [1].
Activity (nmol/min/mL) = [ (ΔA550/min) / (21.1 mM⁻¹cm⁻¹) ] / pathlength (cm)For advanced troubleshooting and higher yields, consider these strategies:
Here are common issues you might encounter and their potential solutions, adapted from general best practices in analytical chemistry.
| Issue | Potential Causes | Troubleshooting Steps |
|---|---|---|
| Decreased Concentration/Recovery | Adsorption to surfaces, chemical degradation (hydrolysis, oxidation), improper storage | Use silanized vials; add antioxidant (e.g., BHT); store in anhydrous organic solvent at -20°C or below; use internal standard for quantification [1]. |
| Unexpected Chromatographic Peaks | Chemical degradation forming new compounds, contamination | Perform forced degradation studies (see below); use a stability-indicating method (e.g., HPLC-DAD/MS) to separate and identify impurities [2] [3]. |
| HPLC Retention Time Drift | Changes in mobile phase pH/composition, column contamination, degradation of standard | Precisely prepare mobile phase; use a guard column; flush analytical column with strong solvent; ensure column temperature stability [4]. |
| Poor MS Signal or High Background | Ion suppression, source contamination, inappropriate MS parameters, matrix effects | Dilute sample or improve sample cleanup (e.g., SPE); use a stable isotope-labeled internal standard (e.g., d₄-16-oxo-palmitate) to correct for matrix effects [1]. |
To systematically understand the stability of your this compound standard, the following forced degradation studies and method validation are recommended.
Forced degradation helps identify major degradation pathways and validate the stability-indicating power of your analytical method [3].
Analyze all stressed samples using your HPLC-UV or LC-MS method alongside a fresh, unstressed standard.
A validated method is crucial for accurate quantification. Below is a generalized workflow for developing an LC-MS method suitable for this compound [1].
Key Validation Parameters (as per ICH guidelines) [3]:
Q1: What is the best way to store a this compound stock solution for long-term use? It is recommended to prepare a concentrated stock solution (e.g., 1-10 mg/mL) in a suitable anhydrous organic solvent like methanol or acetonitrile. Aliquot the solution into small, silanized vials to minimize freeze-thaw cycles and store them at -80°C or below. This minimizes hydrolysis and oxidative degradation [1] [5].
Q2: How can I confirm that my this compound standard is still pure? Regularly analyze your standard against a freshly prepared or certified reference material using your validated stability-indicating LC-MS method. A single, sharp chromatographic peak with consistent MS/MS fragmentation patterns and no significant new peaks indicates purity. A steady decrease in the main peak area or the emergence of new peaks suggests degradation [3].
Q3: My LC-MS signal for this compound is inconsistent. What could be wrong? This is often due to ion suppression from matrix components or contamination of the ion source.
Q4: What are the most likely degradation pathways for this compound? As a carbonyl-containing fatty acid, its primary degradation pathways are likely:
Q1: My blank samples show a high signal for palmitate, obscuring my target analyte. What is the cause? A1: This is a common issue caused by palmitate leaching from plastic consumables like microcentrifuge tubes and pipette tips, where it is used as a slip agent during manufacturing [1]. This background can be much higher than your biological signal and is highly variable, making simple background subtraction unreliable.
Q2: How can I minimize palmitate contamination from lab plastics? A2: The most effective method is to pre-rinse all plasticware with methanol before use [1]. For the most critical measurements, consider using glass vials and glass pipettes, though this may not be feasible for all steps [1].
Q3: My method requires detecting a palmitate derivative. Which technique is best? A3: Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UHPLC-HRMS) is highly recommended. It offers high sensitivity and specificity, allowing you to distinguish 16-oxo-palmitate from other compounds based on exact mass and fragmentation patterns [2]. This is particularly useful for complex samples like biological fluids or botanical extracts.
Q4: Can I use a derivatization step for better chromatographic performance? A4: While derivatization (e.g., forming methyl esters) is common in GC-MS analysis of fatty acids, it can lead to misidentification if your compound of interest naturally exists in an esterified form [2]. UHPLC-HRMS often provides sufficient analysis without this extra step, reducing complexity and potential error.
The table below summarizes common problems and their verified solutions based on published studies.
| Problem | Possible Cause | Recommended Solution | Technical Reference |
|---|---|---|---|
| High/variable background in blanks | Palmitate leaching from plastic consumables (tubes, tips) | Pre-rinse all plasticware with LC-MS grade methanol; use glassware where possible [1] | [1] |
| Poor chromatographic resolution of acidic compounds | Underlying chemistry of carboxylic acids on standard C18 columns | Use mobile phase modified with acids (e.g., 0.1% formic acid) or buffers to improve peak shape [3] [4] | [3] [4] |
| Low sensitivity for target oxo-fatty acid | Limitations of detection system | Employ UHPLC-HRMS in negative ESI mode for high sensitivity and accurate mass detection [2] | [2] |
| Inaccurate quantification in isotope studies | Unlabeled palmitate contamination from plastics skews enrichment calculations | Estimate palmitate enrichment from palmitoylcarnitine, which does not suffer from plastic contamination [1] | [1] |
Here is a detailed methodology for quantifying this compound, synthesized from relevant experimental sections in the search results.
Workflow Overview: The diagram below outlines the key stages of the analysis, from sample preparation to data processing.
Detailed Steps:
Sample Preparation (Extraction)
UHPLC Conditions
HRMS Detection
Data Analysis
This compound is an oxygenated fatty acid. According to LIPID MAPS nomenclature, it belongs to the Fatty Acyls (FA) category and can be classified as an oxylipin (oxygenated fatty acyl) [1].
The "16-oxo" indicates a keto (oxo) group on the 16th carbon. In mass spectrometry, the presence of this functional group can influence how the molecule fragments. Poor fragmentation often arises because the oxo group may not readily localize charge, leading to non-specific cleavage or a dominant parent ion with few informative fragments [1].
Here are common issues and solutions to address poor fragmentation for this compound and similar oxylipins.
| Problem Area | Specific Issue | Potential Solution & Rationale |
|---|---|---|
| Sample Preparation & Derivatization | Low abundance; oxo group not favoring ionization. | Derivatize: Use methoximation (MOX) to convert keto group to a methoxime, stabilizing it and improving volatility/ionization for GC-/LC-MS [1]. |
| Ionization & MS Technique | Low signal; insufficient structural fragments. | Try alternative MS techniques: Use high-energy MS/MS, OzID (ozone-induced dissociation), or adduct formation (e.g., acetone in PB reaction) to pinpoint Double Bond (DB) and functional group positions [1]. |
| Data Annotation | Incorrect or ambiguous structure assignment. | Apply updated shorthand notation: Annotate as FA(16:1(1Ox))O per LIPID MAPS guidelines, specifying ring double bond equivalents (RDBE) and oxygen count for standardized reporting [1]. |
Q1: What is the correct LIPID MAPS shorthand notation for this compound? A1: The recommended shorthand notation is FA(16:1(1Ox))O [1]. This indicates a fatty acyl (FA) with 16 carbons, one double bond equivalent, one oxo group, and an additional oxygen. This updated notation helps accurately report the structure in lipidomics data.
Q2: My data shows a strong parent ion but very few fragments. What should I do? A2: A strong parent ion with poor fragmentation suggests the need for more energetic or specific dissociation methods. Consider these approaches:
Q3: How can I confirm the position of the oxo group on the fatty acid chain? A3: Standard ESI-MS/MS may not definitively confirm the position. The most reliable methods involve:
The following diagram outlines a general experimental workflow for the MS analysis of this compound, incorporating steps to improve fragmentation.
The table below summarizes the core differences between these two oxo-fatty acids.
| Feature | 16-Oxo-palmitate (16-Oxohexadecanoate) | 2-Oxo-palmitic Acid (α-Ketohexadecanoic Acid) |
|---|---|---|
| IUPAC Name | 16-oxohexadecanoate [1] | 2-oxohexadecanoic acid [1] |
| Molecular Structure | Long-chain fatty acid with a ketone group at the terminal (omega) carbon [1]. | Long-chain fatty acid with a ketone group at the alpha-carbon (adjacent to the carboxyl group) [1]. |
| Primary Research Context | Intermediate in omega-oxidation pathways and cutin biosynthesis [1]. | Synthetic inhibitor of phospholipase A2 (GIVA cPLA2) and other serine proteases [2]. |
| Key Biological Activities | Metabolic intermediate; precursor for dicarboxylic acid synthesis; potential as a PPAR agonist (inferred from similar oxo-fatty acids) [3] [1]. | Potent inhibition of cytosolic phospholipase A2 (GIVA cPLA2), impacting inflammatory mediator production [2]. |
| Biosynthesis/Synthesis | Enzymatic oxidation of palmitic acid via CYP450 enzymes (CYP4A/F families) [1]. | Primarily via chemical synthesis for research purposes [2]. |
This compound is an omega-oxo fatty acid anion and the conjugate base of 16-oxohexadecanoic acid [1]. Its primary role in biological systems is as a metabolic intermediate.
2-Oxo-palmitic acid, an α-keto ester derivative, is notable for its role as a potent enzyme inhibitor, particularly in inflammatory pathways [2].
The distinct positions of the oxo-group dictate the fundamental roles of these two molecules:
For your research, the choice between them depends entirely on the biological question:
The table below summarizes the key differences and available data for these two compounds.
| Feature | 16-oxo-palmitate | 16-hydroxypalmitate |
|---|---|---|
| Other Names | 16-oxo-palmitic acid, 16-oxohexadecanoic acid | 16-hydroxy palmitic acid, 16-hydroxyhexadecanoic acid |
| Chemical Group | Oxo fatty acid (ketone group) | Hydroxy fatty acid (hydroxyl group) |
| Key Biological Context | Identified as a differential metabolite in Green-Colored Cotton Fiber (GCF) development [1] | Major monomer in plant suberin and cutin polymers [1] [2] |
| Quantitative Activity Data | Information not available in search results | High-affinity substrate for the enzyme LONG-CHAIN ACYL-COA SYNTHETASE 2 (LACS2) in Arabidopsis thaliana [2] |
| Associated Proteins/Pathways | Phenylpropanoid biosynthesis pathway; logical precursor in oxylipin pathway (see pathway diagram) | Acyl-CoA synthetase activity; Cutin and wax biosynthesis pathways [2] |
| Physiological Role | Potential role as a signaling molecule or intermediate in specialized metabolism (inferred) | Structural component of the plant cuticle, crucial for pathogen defense and osmotic stress tolerance [2] |
The quantitative data for 16-hydroxypalmitate comes from well-established biochemical and genetic experiments.
The key experimental method used to characterize the biological activity of 16-hydroxypalmitate is the Acyl-CoA Synthetase Assay [2].
The following diagram illustrates the inferred metabolic relationship between 16-hydroxypalmitate and this compound, based on general biochemical logic.
The enzymatic synthesis of 16-oxo-palmitate in biological systems is a multi-step process involving specific enzymes and cofactors, as outlined in the table below [1].
| Enzyme System | Substrate | Product | Cofactors | Cellular Location | Reaction Type |
|---|---|---|---|---|---|
| Cytochrome P450 omega-hydroxylase (CYP4A/CYP4F families) | Palmitic acid | 16-Hydroxypalmitic acid | NADPH, O₂ | Endoplasmic reticulum | Omega hydroxylation |
| Alcohol dehydrogenase (NAD⁺-dependent) | 16-Hydroxypalmitic acid | 16-Oxopalmitaldehyde | NAD⁺ | Microsomes/Cytoplasm | Alcohol oxidation |
| Fatty aldehyde dehydrogenase (ALDH3A2) | 16-Oxopalmitaldehyde | This compound | NAD⁺ | Endoplasmic reticulum/Peroxisomes | Aldehyde oxidation |
This pathway begins with the omega-hydroxylation of palmitic acid, followed by sequential oxidation steps to form the final product, this compound [1].
Chemical synthesis routes are less detailed in the available search results. The information indicates that chemical methods may involve ester hydrolysis or ligand transfer reactions [1].
No specific experimental protocols for the direct chemical synthesis of this compound were available in the searched literature.
Research shows that applying a magnetic field can enhance the efficiency of enzymatic synthesis. One study on synthesizing naringin palmitate (a similar enzymatic esterification) with immobilized Candida antarctica lipase B (I-CALB) found [2]:
The following diagram illustrates the core pathways for synthesizing this compound, integrating both enzymatic and chemical methods based on the gathered information.
The following table summarizes the core distinctions between the two synthesis methods based on available data.
| Aspect | Enzymatic Synthesis | Chemical Synthesis |
|---|---|---|
| Principle | Multi-step enzymatic oxidation | Ester hydrolysis; Ligand transfer |
| Specificity | High (enzyme-regulated) | Information missing |
| Reaction Conditions | Mild, physiological pH & temperature | May involve strong bases, elevated temperatures [1] |
| Key Experimental Data | Magnetic field enhancement data available [2] | Detailed quantitative protocols missing |
Based on the information found, here are key points for your research:
For any biomarker, including a novel one like 16-oxo-palmitate, the validation process must demonstrate that the analytical method is reliable, reproducible, and fit for its intended purpose.
| Validation Parameter | Description and Objective |
|---|---|
| Accuracy & Precision | Ensures method is both correct (accuracy) and repeatable (precision). Criteria are tied to COU and the magnitude of change the biomarker signals [1]. |
| Selectivity & Specificity | Confirms the method accurately measures this compound without interference from other compounds in the sample matrix [1]. |
| Reference Standards | Requires well-characterized this compound standard. Common approaches for endogenous biomarkers include surrogate matrices, surrogate analytes, or standard addition [1]. |
| Parallelism Assessment | Critical when using a surrogate matrix; confirms that the diluted sample behaves like the calibrator in the surrogate matrix [1]. |
Although a direct protocol for this compound was not found, the search results highlight advanced mass spectrometry-based techniques commonly used for identifying and quantifying metabolites and lipid species.
The following diagram illustrates a generalized experimental workflow for biomarker validation, integrating the concepts of sample preparation, analysis, and data validation discussed above.
Given that specific data for this compound is unavailable in the search results, here are steps you can take to advance your research:
Palmitoleic acid (C16:1n-7) is an omega-7 monounsaturated fatty acid recognized for its role as a lipid hormone, or "lipokine" [1] [2] [3].
The table below summarizes its key metabolic characteristics:
| Feature | Description |
|---|---|
| Classification | Omega-7 monounsaturated fatty acid (16:1n-7) [2] [3] |
| Primary Precursor | Palmitic acid (C16:0) [1] [2] [4] |
| Key Synthesizing Enzyme | Stearoyl-CoA desaturase 1 (SCD1) [1] [2] [4] |
| Primary Synthetic Sites | Liver and adipose tissue [2] [4] |
| Major Metabolic Fates | Incorporation into triglycerides, phospholipids, cholesterol esters; Beta-oxidation for energy [2] |
The following diagram illustrates the core metabolic pathway of palmitoleic acid:
Research on palmitoleic acid reveals significant effects on metabolic pathways, particularly in adipocytes and liver tissue. The table below summarizes quantitative findings from key cell and animal studies.
| Experimental Model | Treatment | Key Quantitative Findings | Citation |
|---|---|---|---|
| 3T3-L1 Adipocytes | 100-200 μM for 9 days | ↑ Oxygen consumption; ↑ Fatty acid oxidation (measured via [1-¹⁴C]-palmitate decarboxylation); ↑ Lipolysis (glycerol & FFA release); ↑ Intracellular ATP content [5] | [5] |
| C57BL/6 Mice (HFD-induced obesity) | 300 mg/kg/day for 4 weeks | Slowed body weight gain; Prevented increase in hepatic triglycerides; Increased adipocyte fatty acid β-oxidation and lipogenesis (TAG esterification) [6] | [6] |
| db/db Mice (Model of obesity/diabetes) | 75-300 mg/kg/day for 4 weeks | Dose-dependent effects: Reduced hepatic lipid accumulation; Suppressed DAG-to-TAG conversion; Modulated expression of lipogenic genes (↓ SREBP-1c, FAS) and β-oxidation genes (↑ CPT1A) [7] | [7] |
For researchers looking to replicate or build upon these findings, here are detailed methodologies from the cited studies.
1. In Vitro Assessment in 3T3-L1 Adipocytes [5]
2. In Vivo Assessment in Obese Mouse Models [6]
As mentioned, I found no specific data on this compound in the current search results. This compound appears to be a specialized or novel metabolite not yet widely covered in the scientific literature accessible through this search.
To find relevant information, you may need to consult specialized chemical databases or direct your search using the following strategies:
The table below consolidates key biochemical and research data on palmitic acid from the search results.
| Aspect | Details and Experimental Data on Palmitic Acid |
|---|
| Basic Biochemistry | - IUPAC Name: Hexadecanoic acid [1]
Here are detailed methodologies for key experiments cited in the search results, which you could adapt for a comparative study with 16-oxo-palmitate.
1. Protocol for Assessing ER Stress in Liver Cells [4]
2. Protocol for Evaluating Lipotoxicity in Cardiomyocytes [6]
3. Protocol for Investigating Insulin Signaling [7]
The diagram below illustrates the key signaling pathways induced by palmitic acid in liver and heart cells, based on the experimental data.
For a method targeting a compound like 16-oxo-palmitate, you would typically follow international guidelines (e.g., EMA, US-FDA) and validate key parameters as shown in the table below. These benchmarks are derived from a validated LC-MS/MS method for a different diterpenoid compound, which serves as an excellent model [1].
| Validation Parameter | Experimental Detail | Typical Acceptance Criterion |
|---|---|---|
| Linearity & Range | Calibration curves from 0.5 to 500 ng/mL [1]. | Correlation coefficient (r) ≥ 0.99 [1]. |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; precision and accuracy within ±20% [1]. | 0.5 ng/mL [1]. |
| Precision | Repeat analysis of QC samples (within-day and between-day) [1]. | Coefficient of Variation (CV) < 15% [1]. |
| Accuracy | Repeat analysis of QC samples at low, medium, and high concentrations [1]. | Relative Error (RE) within ±15% of the nominal value [1]. |
| Extraction Recovery | Compare analyte response from pre-extraction vs. post-extraction spiked samples [1]. | Consistent and reproducible recovery (e.g., 104%-113.4%) [1]. |
| Matrix Effect | Compare analyte response in biological matrix vs. pure solution [1]. | Non-significant (CV ≤ 6%) [1]. |
The following workflow, modeled after a validated LC-MS/MS method, can be adapted for this compound [1].
Since the search results do not contain a specific method for this compound, you will need to establish and optimize the protocol from scratch.
This compound is an omega-oxo fatty acid derived from palmitic acid (C16:0) [1]. Its synthesis in plants is typically part of the cutin biosynthesis pathway, which forms the protective cuticular layer on plant surfaces [1].
The table below summarizes the key enzymatic steps involved in its formation from palmitic acid.
| Enzyme System | Reaction Catalyzed | Primary Substrate | Product | Cofactors/Requirements |
|---|---|---|---|---|
| Cytochrome P450 Omega-hydroxylase | Omega hydroxylation | Palmitic acid (C16:0) | 16-Hydroxypalmitic acid | NADPH, O₂ [1] |
| Alcohol Dehydrogenase (ADH) | Alcohol oxidation | 16-Hydroxypalmitic acid | 16-Oxopalmitaldehyde | NAD⁺ [1] |
| Fatty Aldehyde Dehydrogenase | Aldehyde oxidation | 16-Oxopalmitaldehyde | This compound | NAD⁺ [1] |
This pathway is conserved across plant species, but the expression and activity of the involved enzymes can vary, leading to differences in this compound levels. For instance, in Arabidopsis, enzymes like CYP86A8 and CYP94C1 act as fatty acid omega-hydroxylases with distinct substrate specificities, influencing the production of such compounds [1].
To objectively compare this compound across plant species, you would need to conduct a targeted metabolomics study. Below is a generalized workflow for such an investigation.
Since direct data is scarce, your research could fill a significant knowledge gap. Comparing this compound levels can provide insights into:
Given the challenges in finding direct data, you might also explore related pathways: